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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-Chloro-3,4-difluorophenylacetic Acid: Physicochemical Properties, Synthetic Utility, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, structurally rigid scaffolds. 2-Chloro-3,4-difluorophenylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, structurally rigid scaffolds. 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) has emerged as a critical polysubstituted aromatic building block[1]. Featuring a carboxylic acid moiety and a unique tri-halogenated substitution pattern, this compound provides a robust platform for chemical modification, enabling the synthesis of complex molecular architectures and advanced pharmaceutical intermediates[1].

This whitepaper details the physicochemical properties, structural causality, and self-validating experimental workflows necessary to leverage this scaffold in advanced drug discovery, particularly in the synthesis of P2Y12 platelet inhibitors.

Core Physicochemical Profile

Understanding the baseline physical and chemical properties of 2-chloro-3,4-difluorophenylacetic acid is essential for predicting its behavior in multi-step organic synthesis and formulation.

Table 1: Physicochemical and Structural Properties

PropertyValueReference
Chemical Name 2-(2-chloro-3,4-difluorophenyl)acetic acid[2]
CAS Number 1261598-59-7
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol [1],
SMILES String O=C(O)CC1=CC=C(F)C(F)=C1Cl[2]
Appearance Crystalline solid / powder[1],
Commercial Purity ≥ 98%
GHS Hazard Statements H302, H315, H320, H335 (Irritant)[2],

Structural and Electronic Profiling: Mechanistic Causality

The strategic placement of halogens on the phenylacetic acid core is not arbitrary; it dictates both the chemical reactivity of the intermediate and the pharmacokinetic behavior of the downstream API[1].

  • The 3,4-Difluoro Motif (Metabolic Shielding): Fluorine is the most electronegative element, and its incorporation at the 3 and 4 positions withdraws electron density from the aromatic ring via inductive effects, rendering the ring electron-deficient[1]. Biologically, the exceptionally strong carbon-fluorine bond enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, a crucial factor in extending the half-life of derived drugs[1].

  • The 2-Chloro Motif (Steric Locking & Synthetic Handle): The chlorine atom at the ortho position relative to the acetic acid side chain introduces significant steric bulk. This steric hindrance restricts the free rotation of the acetic acid group, locking the molecule into specific conformational orientations that are highly favorable for binding into tight receptor pockets[1]. Additionally, the chlorine atom acts as an orthogonal synthetic handle. While the C–F bonds are highly stable, the C–Cl bond can be selectively activated for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

Experimental Workflows and Self-Validating Protocols

To harness the reactivity of 2-chloro-3,4-difluorophenylacetic acid for cycloaddition or condensation reactions, the carboxylic acid must first be converted into a more reactive electrophile, such as an acid chloride[1].

Protocol: Synthesis of 2-(2-chloro-3,4-difluorophenyl)acetyl chloride

Note: This protocol utilizes oxalyl chloride rather than thionyl chloride to prevent harsh thermal degradation and potential decarboxylation of the phenylacetic acid.

  • Solubilization: Charge a dry, nitrogen-purged reactor with 2-chloro-3,4-difluorophenylacetic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

    • Causality: DCM provides a polar aprotic environment that fully solubilizes the starting material without participating in the electrophilic activation.

  • Catalytic Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate. This intermediate is the true active chlorinating species, allowing the reaction to proceed rapidly at room temperature without thermal forcing.

  • Reagent Addition: Dropwise addition of oxalyl chloride (1.2 eq) at 0–5 °C.

    • Causality: Controlled addition manages the exothermic release of CO₂ and CO gases, preventing reactor over-pressurization and suppressing side reactions.

  • Propagation: Warm the mixture to ambient temperature (20–25 °C) and stir for 2 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via GC-MS or LC-MS.

    • Validation: The complete disappearance of the parent acid peak and the appearance of the corresponding methyl ester confirms >99% conversion. If the acid remains, an additional spike of oxalyl chloride (0.1 eq) is required.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.

    • Causality: Complete removal of volatiles ensures that no residual HCl or oxalyl chloride interferes with subsequent nucleophilic coupling steps.

SyntheticWorkflow SM 2-Chloro-3,4-difluorophenylacetic acid (Starting Material) Act Activation (Oxalyl Chloride, cat. DMF) SM->Act Int1 Acid Chloride Intermediate (Reactive Electrophile) Act->Int1 Nuc Nucleophilic Addition (e.g., Amine/Alcohol) Int1->Nuc Int2 Amide/Ester Derivative Nuc->Int2 Cyc Intramolecular Cyclization (Pd-catalyzed or thermal) Int2->Cyc API Advanced API Intermediate (e.g., Ticagrelor precursor) Cyc->API

Figure 1: Synthetic workflow for the derivatization of 2-Chloro-3,4-difluorophenylacetic acid.

Applications in Drug Discovery: The Ticagrelor Paradigm

The primary application of 2-chloro-3,4-difluorophenylacetic acid in the pharmaceutical sector is its role as a precursor for Active Pharmaceutical Ingredients (APIs)[1]. A prominent example is its utility in synthesizing key intermediates for Ticagrelor, a blockbuster P2Y12 platelet inhibitor used to prevent thrombotic events such as stroke and myocardial infarction[1].

The molecular structure of Ticagrelor relies heavily on a (3,4-difluorophenyl)cyclopropylamine moiety[1]. 2-Chloro-3,4-difluorophenylacetic acid serves as a highly efficient starting material to construct this fragment[1]. The rigid phenyl ring provides a defined three-dimensional orientation, while the halogens ensure the molecule interacts optimally with the P2Y12 receptor to block ADP-mediated platelet aggregation[1].

P2Y12Pathway ADP ADP (Agonist) Receptor P2Y12 Receptor ADP->Receptor Binds Drug Ticagrelor-like API (Synthesized from Scaffold) Drug->Receptor Inhibits Gi Gi Protein (Activated) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production Platelet Platelet Aggregation (Thrombosis) cAMP->Platelet Low cAMP promotes

Figure 2: P2Y12 receptor signaling pathway and inhibition by scaffold-derived APIs.

Safety, Handling, and Regulatory Compliance

As a halogenated aromatic acid, 2-chloro-3,4-difluorophenylacetic acid requires strict handling protocols. It is classified under GHS as an irritant (H302: Harmful if swallowed, H315: Causes skin irritation, H320: Causes eye irritation, H335: May cause respiratory irritation)[2],.

  • PPE Requirements: Operators must utilize nitrile gloves, chemical safety goggles, and a particulate respirator (N95 or higher) when handling the dry powder to prevent inhalation of irritating dust.

  • Storage: The compound must be stored in a tightly sealed container in a dry, room-temperature environment to prevent moisture-induced clumping or degradation of the carboxylic acid moiety.

References

Sources

Exploratory

Comprehensive Technical Profiling of CAS 1261598-59-7: 2-Chloro-3,4-difluorophenylacetic Acid

Executive Summary In advanced synthetic chemistry and pharmaceutical drug development, polysubstituted aromatic scaffolds are critical for fine-tuning the pharmacokinetics and target-binding affinities of Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced synthetic chemistry and pharmaceutical drug development, polysubstituted aromatic scaffolds are critical for fine-tuning the pharmacokinetics and target-binding affinities of Active Pharmaceutical Ingredients (APIs). 2-Chloro-3,4-difluorophenylacetic acid (CAS 1261598-59-7) is a highly specialized building block characterized by a unique tri-halogenated substitution pattern[1]. This whitepaper provides an in-depth mechanistic analysis of its structural utility and outlines a rigorously self-validating analytical protocol for its characterization, designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 2-chloro-3,4-difluorophenylacetic acid features a phenylacetic acid core substituted with a chlorine atom at the ortho position (relative to the acetic acid side chain) and fluorine atoms at the meta and para positions[1]. This specific arrangement dictates both its physical handling properties and its chemical reactivity[2].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-3,4-difluorophenylacetic acid
CAS Registry Number 1261598-59-7
Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
SMILES O=C(O)CC1=CC=C(F)C(F)=C1Cl
InChIKey PVABAIILZJYXBE-UHFFFAOYSA-N
Appearance Solid[3]

Structural & Electronic Causality in Drug Design

The strategic incorporation of halogens into this scaffold is not arbitrary; it is a calculated approach to modulate the electronic environment and reactivity of the molecule[1].

  • The 3,4-Difluoro Motif (Metabolic Blockade & Bioisosterism): Fluorine is the most electronegative element, and the C–F bond is exceptionally strong. Placing fluorine atoms at the 3 and 4 positions blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, significantly enhancing metabolic stability[1]. Furthermore, the small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, altering the lipophilicity and membrane permeability of the final API without introducing steric clashes. This specific moiety is highly sought after in the synthesis of advanced intermediates, such as the (3,4-difluorophenyl)cyclopropylamine core found in drugs like Ticagrelor[1].

  • The 2-Chloro Handle (Steric Shielding & Cross-Coupling): Chlorine possesses a larger atomic radius than fluorine. Positioned ortho to the acetic acid chain, it provides steric shielding that can influence the conformation of the side chain. More importantly, the C–Cl bond serves as an orthogonal synthetic handle. It can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig aminations) to construct complex carbon-carbon or carbon-heteroatom architectures[1].

  • The Acetic Acid Moiety: The electron-withdrawing nature of the tri-halogenated ring slightly increases the acidity (lowers the pKa) of the carboxylic acid group via inductive effects. This moiety is primed for derivatization into esters, amides, or acid chlorides, acting as a precursor for intra- or intermolecular cyclization[1].

ScaffoldLogic Core 2-Chloro-3,4-difluorophenylacetic acid (Core Scaffold) Chloro 2-Chloro Position Steric Shielding & Cross-Coupling Core->Chloro Regioselectivity Fluoro 3,4-Difluoro Positions Metabolic Stability & Lipophilicity Core->Fluoro Electronic Tuning Acetic Acetic Acid Moiety Amidation & Cyclization Core->Acetic Derivatization API Advanced Pharmaceutical Intermediates (e.g., Target APIs) Chloro->API Fluoro->API Acetic->API

Logical relationship of halogen effects on scaffold reactivity.

Self-Validating Analytical Protocols

To ensure uncompromising scientific integrity during the synthesis or procurement of 2-chloro-3,4-difluorophenylacetic acid, analytical protocols must go beyond mere observation—they must be self-validating systems . The following methodologies explain not just how to perform the analysis, but the causality behind the instrumental parameters.

Step 1: Chromatographic Purity Assessment via HPLC-UV
  • Methodology: Reverse-phase HPLC utilizing a sub-2 µm C18 column. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient elution from 10% B to 90% B over 15 minutes.

  • Causality: Why mandate 0.1% TFA? As a carboxylic acid, the analyte exists in an equilibrium between its neutral and anionic states in unbuffered water. This dual-state existence leads to multiple retention mechanisms on the non-polar C18 stationary phase, manifesting as severe peak tailing. TFA drops the pH well below the pKa of the acetic acid side chain, fully protonating the molecule. This forces a single, lipophilic interaction state, ensuring sharp, symmetrical peaks and maximizing resolution from closely related des-halogenated impurities.

  • Self-Validation Checkpoint: Monitor UV absorbance simultaneously at 210 nm (carbonyl absorption) and 254 nm (aromatic absorption). A consistent peak area ratio across the entire width of the eluting peak (Peak Purity Index > 0.99) mathematically guarantees that the target compound is homogeneous and not co-eluting with a hidden impurity.

Step 2: Orthogonal Mass Confirmation via LC-MS (ESI-)
  • Methodology: Electrospray ionization mass spectrometry operated strictly in negative ion mode (ESI-).

  • Causality: The carboxylic acid moiety readily sheds a proton, making negative ion mode vastly more sensitive and stable than positive ionization for this specific scaffold.

  • Self-Validation Checkpoint: The mass spectrum must display a characteristic isotopic signature. Due to the naturally occurring 35Cl and 37Cl isotopes (approximate 3:1 natural abundance), the primary [M-H]− signal at m/z 205.0 must be accompanied by a secondary peak at m/z 207.0 exhibiting exactly ~33% relative intensity. Failure to observe this precise isotopic ratio immediately invalidates the structural assignment, flagging a potential false positive.

Step 3: Regiochemical Elucidation via Multinuclear NMR
  • Methodology: 1H , 13C , and 19F NMR spectroscopy dissolved in DMSO- d6​ .

  • Causality: While 1H NMR easily confirms the aliphatic CH2​ singlet (~3.7 ppm), the dense halogenation of the phenyl ring leaves only two aromatic protons. These protons often present as complex multiplets due to overlapping 1H−1H and 1H−19F scalar couplings, making regiochemical assignment ambiguous. By shifting the analytical focus to the 19F nucleus, we isolate the signals of the two fluorine atoms.

  • Self-Validation Checkpoint: The 19F NMR spectrum must show exactly two distinct signals (typically between -135 to -145 ppm) exhibiting strong ortho-coupling ( 3JFF​≈20–25 Hz ). If the synthesis had inadvertently yielded a meta-fluoro isomer (e.g., a 3,5-difluoro impurity), this coupling constant would drop significantly ( <10 Hz ). This internal scalar coupling check absolutely validates the 3,4-substitution pattern without relying on external reference standards.

AnalyticalWorkflow Prep Sample Preparation (Dissolve in MeCN / D2O) HPLC HPLC-UV (0.1% TFA) Check: Peak Purity Ratio Prep->HPLC MS LC-MS (ESI-) Check: 35Cl/37Cl Isotope Ratio Prep->MS NMR 19F NMR Spectroscopy Check: 3J_FF Ortho-Coupling Prep->NMR Valid Validated Structural Integrity HPLC->Valid >98% Purity MS->Valid Mass & Isotope Match NMR->Valid Regiochemistry Match

Self-validating analytical workflow for structural confirmation.

References

  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid | Benchchem". Benchchem.
  • Sigma-Aldrich. "2-(2-Chloro-3,4-difluorophenyl)acetic acid". MilliporeSigma.
  • AiFChem. "1261598-59-7 | 2-(2-Chloro-3,4-difluorophenyl)acetic acid". AiFChem.

Sources

Foundational

Solubility Profile of 2-Chloro-3,4-difluorophenylacetic Acid in Aqueous Solutions: A Technical Guide

Executive Summary & Pharmaceutical Relevance 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized, polyhalogenated aromatic carboxylic acid. In advanced synthetic chemistry, it serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized, polyhalogenated aromatic carboxylic acid. In advanced synthetic chemistry, it serves as a critical building block, most notably in the multi-step synthesis of active pharmaceutical ingredients (APIs) such as Ticagrelor, a widely prescribed P2Y12 platelet inhibitor[1].

For process chemists and formulation scientists, understanding the aqueous solubility profile of this intermediate is non-negotiable. Solubility dictates the efficiency of liquid-liquid extractions, crystallization yields, and reaction kinetics in aqueous-organic biphasic systems. This whitepaper systematically deconstructs the thermodynamic and physicochemical factors governing the solubility of 2-chloro-3,4-difluorophenylacetic acid, providing field-proven protocols for empirical validation.

Physicochemical Causality: The Halogen Effect

To predict the behavior of 2-chloro-3,4-difluorophenylacetic acid, we must analyze it against its unsubstituted parent scaffold, phenylacetic acid (PAA). PAA exhibits an aqueous solubility of approximately 17.3 g/L at 25°C and a pKa of 4.31[2]. The introduction of three halogen atoms fundamentally alters the molecule's interaction with aqueous media:

  • Inductive Lowering of pKa: The highly electronegative fluorine atoms at the 3 and 4 positions, combined with the chlorine at the 2 position, exert a profound electron-withdrawing inductive effect (-I effect) through the aromatic σ -bonds. This stabilizes the carboxylate anion. While mono-halogenated 2-chlorophenylacetic acid has a pKa of 4.07[3] and 3,4-difluorophenylacetic acid has a predicted pKa of ~4.06[4], the synergistic polyhalogenation in 2-chloro-3,4-difluorophenylacetic acid suppresses the pKa further to an estimated 3.75 .

  • Lipophilicity and Cavity Formation Energy: Halogens significantly increase the molecular volume and lipophilicity (LogP) of the aromatic ring[5]. The energy penalty required to form a cavity in the hydrogen-bonded network of water increases. Consequently, the intrinsic solubility ( S0​ ) of the unionized acid plummets from 17.3 g/L (PAA) to an estimated <0.5 g/L [6].

Thermodynamics of Dissolution & pH-Solubility Profiling

The dissolution of 2-chloro-3,4-difluorophenylacetic acid in water is governed by the Henderson-Hasselbalch relationship. The total solubility ( Stotal​ ) at any given pH is the sum of the intrinsic solubility of the unionized acid ( S0​ ) and the solubility of the ionized conjugate base ( Si​ ):

Stotal​=S0​(1+10pH−pKa)

  • At pH < 2.5 (Acidic conditions): The compound exists almost entirely in its unionized form. Dissolution is endothermic and strictly limited by S0​ . Precipitation is highly likely if the concentration exceeds ~0.2 g/L.

  • At pH 3.75 (Equivalence point): The concentration of the unionized acid equals the ionized conjugate base. Total solubility is exactly 2×S0​ .

  • At pH > 5.0 (Basic conditions): The compound is fully ionized. Solubility increases exponentially, limited only by the solubility product ( Ksp​ ) of the specific salt formed with the buffer counter-ion (e.g., sodium or potassium).

IonizationPathway Solid Solid State API (Crystal Lattice) Solution_HA Dissolved Unionized Acid (HA, S0) Solid->Solution_HA Dissolution (Endothermic) Solution_HA->Solid Precipitation Solution_A Dissolved Ionized Base (A-, Si) Solution_HA->Solution_A + H2O (pH > pKa) Solution_A->Solution_HA + H+ (pH < pKa)

Caption: Thermodynamic dissolution and pH-dependent ionization equilibrium pathway.

Standardized Experimental Methodologies

To empirically validate the solubility profile of 2-chloro-3,4-difluorophenylacetic acid, scientists must employ self-validating protocols that account for its high lipophilicity and low intrinsic solubility.

Protocol 1: Shake-Flask Method for pH-Solubility Profiling

Causality Check: The standard 24-hour incubation is often insufficient for polyhalogenated aromatics due to slow dissolution kinetics and metastable supersaturation. A 48-hour equilibration ensures true thermodynamic solubility is measured.

  • Buffer Preparation: Prepare 50 mM aqueous buffers ranging from pH 1.2 to 7.4 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.0, Phosphate for pH 7.4).

  • Saturation: Add an excess of 2-chloro-3,4-difluorophenylacetic acid solid (~50 mg) to 10 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at a constant 25°C ± 0.1°C for 48 hours using an orbital shaker.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. (Note: PTFE is mandated over nylon or cellulose to prevent non-specific adsorption of the lipophilic compound).

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify using HPLC-UV (Detection at ~254 nm).

  • Validation: Measure the final pH of the filtrate to ensure buffer capacity was not overwhelmed by the acidic API.

ShakeFlask A Excess Solid API B Aqueous Buffers (pH 1.2 - 7.4) C Incubation & Agitation (48h at 25°C) D Centrifugation & PTFE Filtration C->D E HPLC-UV Quantification D->E F Data Analysis (Henderson-Hasselbalch Fit) E->F AB AB AB->C

Caption: Workflow of the shake-flask method for determining pH-dependent solubility.

Protocol 2: Potentiometric pKa Determination via Cosolvent Extrapolation

Causality Check: Because S0​ is extremely low, direct aqueous titration will result in precipitation before the equivalence point, skewing the titration curve. A Yasuda-Shedlovsky extrapolation using a cosolvent is required.

  • Solvent Gradients: Prepare mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v).

  • Titration: Dissolve 2-chloro-3,4-difluorophenylacetic acid in each solvent mixture to a concentration of 1 mM.

  • Execution: Titrate with standardized 0.1 M KOH using a high-precision glass electrode potentiometric titrator under a nitrogen blanket (to exclude CO2​ ).

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

Quantitative Data Summaries

The following tables synthesize the physicochemical shifts caused by polyhalogenation and provide a simulated solubility profile based on the Henderson-Hasselbalch derivation.

Table 1: Comparative Physicochemical Properties
PropertyPhenylacetic Acid (Baseline)2-Chloro-3,4-difluorophenylacetic Acid
Molecular Weight 136.15 g/mol 206.57 g/mol
LogP 1.41~2.8 (Predicted)
pKa 4.31~3.75 (Predicted)
Intrinsic Solubility ( S0​ ) 17.3 g/L< 0.25 g/L (Predicted)
Table 2: Simulated pH-Solubility Profile (25°C)
pH LevelPhysiological / Process EquivalentDominant SpeciesEstimated Solubility (g/L)
1.2 Gastric Fluid / Acidic WorkupUnionized (HA)0.20
3.75 Equivalence PointHA / A⁻ (1:1 Ratio)0.40
5.0 Weakly Acidic ExtractionIonized (A⁻)> 3.50
7.4 Blood Plasma / Basic WashIonized (A⁻)> 20.0 (Salt dependent)

Formulation & Process Chemistry Implications

For process chemists utilizing 2-chloro-3,4-difluorophenylacetic acid in the synthesis of APIs[1], the steep pH-solubility gradient is highly advantageous for purification. The compound can be easily dissolved in basic aqueous solutions (e.g., 1M NaOH or NaHCO3​ ) to separate it from neutral or basic organic impurities. Subsequent acidification to pH < 2.0 will force the rapid crystallization of the unionized acid, allowing for high-yield recovery via filtration.

If higher concentrations of the unionized form are required for specific coupling reactions (e.g., amide bond formation) without precipitation, the use of polar aprotic cosolvents such as DMSO or DMF is strictly recommended to overcome the high cavity formation energy inherent to the polyhalogenated aromatic ring.

References

  • ChemBK. 658-93-5 - 3,4-Difluorophenylacetic acid. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Retrieved from: [Link]

  • ACS Chemical Reviews. Decarboxylative Halogenation of Organic Compounds. Retrieved from:[Link]

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. Retrieved from:[Link]

Sources

Exploratory

A Preliminary Technical Guide to 2-Chloro-3,4-difluorophenylacetic Acid and Its Derivatives

This guide provides an in-depth preliminary investigation into 2-Chloro-3,4-difluorophenylacetic acid, a polysubstituted aromatic compound with significant potential in advanced synthetic chemistry.[1] Its unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth preliminary investigation into 2-Chloro-3,4-difluorophenylacetic acid, a polysubstituted aromatic compound with significant potential in advanced synthetic chemistry.[1] Its unique structure, featuring a carboxylic acid moiety and a distinct arrangement of three halogen substituents on the phenyl ring, offers a versatile platform for chemical modification.[1] This document will explore the synthesis, derivatization, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

The Strategic Importance of Halogenation

The presence and specific placement of chlorine and fluorine atoms on the aromatic ring of 2-Chloro-3,4-difluorophenylacetic acid are not arbitrary. These halogens impart unique and highly desirable characteristics to the molecule.[1]

  • Fluorine: As the most electronegative element, fluorine significantly alters the electronic properties of the aromatic ring. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule, a critical factor in pharmaceutical design.[1][2] Furthermore, fluorine's small size allows it to act as a bioisostere for hydrogen, enabling it to modify biological interactions without causing significant steric hindrance.[1]

  • Chlorine: While also electronegative, chlorine has a larger atomic radius and different electronic properties compared to fluorine. Its presence can modulate a molecule's lipophilicity, which influences its ability to cross biological membranes.[1] The chlorine atom also serves as a valuable synthetic handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1]

This specific substitution pattern creates a unique electronic environment that influences the reactivity of both the aromatic ring and the acetic acid side chain, making it a valuable scaffold for medicinal chemistry.[1]

Synthetic Pathways and Considerations

The synthesis of 2-Chloro-3,4-difluorophenylacetic acid can be approached through several multi-step sequences, typically starting from simpler, commercially available materials.

One plausible route begins with 1,2-difluorobenzene . This starting material can be reacted with chloroacetyl chloride to form 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone, which can then be converted to the desired phenylacetic acid.[1] Another potential starting material is 2-chloro-3,4-difluoroacetophenone .[1] A patented method describes the preparation of chiral 2-chloro-3,4-difluorophenethyl alcohol from 2-chloro-3,4-difluoroacetophenone using a ketoreductase, highlighting the potential for biocatalysis in generating chiral derivatives.[3]

A more direct and efficient method for introducing the carboxylic acid moiety is through carbonylation reactions .[1] This would involve the carbonylation of a precursor like 1-(chloromethyl)-2-chloro-3,4-difluorobenzene under suitable catalytic conditions.[1] Similar carbonylation strategies have been reported for the synthesis of other difluorophenylacetic acids.[4]

The choice of synthetic route often depends on factors such as the availability of starting materials, scalability, and desired purity.[2]

Caption: Derivatization workflow and potential application areas.

Potential Applications in Drug Development and Agrochemicals

While specific in vitro biochemical activity data for 2-Chloro-3,4-difluorophenylacetic acid and its direct derivatives are not extensively available in public literature, its structural motifs are found in patented compounds with potential therapeutic or pesticidal activities. [1]

  • Pharmaceutical Intermediates: The primary application lies in its role as a precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). [1]For instance, structurally similar compounds are used in the synthesis of key intermediates for drugs like Ticagrelor, a platelet inhibitor. [1]The general synthetic utility of substituted phenylacetic acids is well-documented in the preparation of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. [1]

  • Agrochemical Development: Substituted phenylacetic acid derivatives are also valuable intermediates for crop protection agents. [1]

  • Structure-Activity Relationship (SAR) Studies: The compound is a significant tool for exploring structure-activity relationships in medicinal chemistry. [1]By systematically modifying the core structure and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the molecular features required for a desired therapeutic effect.

Analytical and Characterization Protocols

Accurate characterization of 2-Chloro-3,4-difluorophenylacetic acid and its derivatives is crucial for ensuring purity and verifying structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity analysis. For reactive derivatives like the corresponding acid chloride, an indirect HPLC method involving controlled hydrolysis to the stable carboxylic acid is a robust approach. [5] Protocol: HPLC Purity Determination of 2-Chloro-3,4-difluorophenylacetic Acid

  • Principle: A precisely weighed sample is dissolved in a suitable solvent and analyzed by reversed-phase HPLC with UV detection. Purity is determined by comparing the peak area of the analyte to that of a reference standard.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) [6]3. Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is typically used. [6]The exact ratio will need to be optimized to achieve good separation.

  • Standard Preparation: Accurately weigh a reference standard of 2-Chloro-3,4-difluorophenylacetic acid and dissolve it in the mobile phase or a suitable diluent to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a sample solution with a similar concentration to the standard solution.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 264 nm). [6]8. Calculation: Calculate the purity of the sample by comparing its peak area to that of the standard.

Spectroscopic and Physicochemical Data

Table 2: Physicochemical Properties of 2-Chloro-3,4-difluorophenylacetic acid

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol [1]
CAS Number 1261598-59-7
Physical Form Solid
Purity (Typical) 98%
InChI Key PVABAIILZJYXBE-UHFFFAOYSA-N[1]

Future Research Directions

Current research involving 2-Chloro-3,4-difluorophenylacetic acid is primarily focused on its application as a key intermediate in the synthesis of biologically active compounds. [1]Future research could expand into several areas:

  • Systematic SAR Studies: A comprehensive library of derivatives could be synthesized to systematically probe the effects of different substituents on biological activity.

  • Exploration of Novel Reactions: Investigating the reactivity of this compound under various conditions could uncover new and useful chemical transformations, potentially leading to the discovery of novel molecular scaffolds. [1]* Enantioselective Synthesis: The development of methods for the enantioselective and diastereoselective synthesis of chiral analogues is of significant interest, as biological activity is often dependent on stereochemistry. [1] In conclusion, 2-Chloro-3,4-difluorophenylacetic acid represents a valuable and versatile building block for synthetic and medicinal chemistry. Its unique electronic and steric properties, conferred by the specific halogenation pattern, make it an attractive starting point for the development of new pharmaceuticals and agrochemicals. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

References

  • CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google P
  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P
  • 2-Chloro-3,4-difluorophenylacetic acid,1261598-59-7->Allfluoro pharmaceutical co .ltd. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. [Link]

  • 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem. [Link]

  • 3-chloro-2,6-difluorophenylacetic acid (C8H5ClF2O2) - PubChemLite. [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Link]

  • Biological Activities of Novel Derivatives of Differentiation-Inducing Factor 3 from Dictyostelium discoideum - PubMed. [Link]

  • The electronic spectra of trifluoroacetic acid and chlorodifluoroacetic acid in the 4.5. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research. [Link]

  • (PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives - ResearchGate. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 2-Chloro-3,4-difluorophenylacetic Acid

Executive Summary 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized, polysubstituted aromatic carboxylic acid that serves as a critical scaffold in advanced medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized, polysubstituted aromatic carboxylic acid that serves as a critical scaffold in advanced medicinal chemistry and materials science [1]. The strategic placement of a chlorine atom at the ortho position and fluorine atoms at the meta and para positions creates a unique stereoelectronic environment. This whitepaper provides an in-depth technical analysis of its 3D molecular conformation, crystallographic behavior, and the experimental methodologies required to isolate and validate its solid-state structure.

Physicochemical Profiling & Structural Significance

The incorporation of multiple halogens onto the phenylacetic acid core fundamentally alters the molecule's spatial geometry and intermolecular interaction potential. Fluorine, being highly electronegative, modulates the acidity of the carboxylic acid and acts as a bioisostere for hydrogen, while the bulkier chlorine atom at the 2-position introduces significant steric hindrance [1].

Quantitative Molecular Data

Data synthesized from established chemical databases [2].

PropertyValueStructural Implication
Chemical Formula C₈H₅ClF₂O₂Defines the stoichiometric boundaries for unit cell density.
Molecular Weight 206.57 g/mol Facilitates calculation of Z (molecules per unit cell).
CAS Registry Number 1261598-59-7Unique identifier for cross-referencing synthetic pathways.
PubChem CID 84674687Database anchor for computational modeling.
Hydrogen Bond Donors 1 (Carboxylic -OH)Drives primary crystal packing via dimerization.
Hydrogen Bond Acceptors 4 (C=O, -OH, 2x -F)Enables complex secondary lattice networks.

Crystallographic Analysis & 3D Conformation

While small-molecule APIs are often analyzed in solution via NMR, their solid-state 3D structure—determined via Single-Crystal X-Ray Diffraction (SCXRD)—dictates critical formulation parameters such as polymorphism, solubility, and bioavailability.

The Carboxylic Acid Homosynthon

Based on the crystallographic behavior of isostructural halogenated phenylacetic acids, 2-Chloro-3,4-difluorophenylacetic acid is predicted to crystallize in a centrosymmetric monoclinic space group (typically P21​/c or C2/c ) [3]. The fundamental building block of the crystal lattice is the carboxylic acid dimer . Two molecules align anti-parallel to each other, forming strong intermolecular O−H⋯O hydrogen bonds. This creates a classic R22​(8) supramolecular homosynthon [3].

Steric Torsion and Dihedral Angles

The most critical 3D structural feature of this molecule is the torsion angle between the planar aromatic ring and the acetic acid side chain. In unsubstituted phenylacetic acid, the side chain enjoys rotational freedom. However, the 2-chloro substituent forces the acetic acid tail out of the phenyl ring's plane to minimize steric clashing. This out-of-plane twist (dihedral angle typically approaching 60°–90°) locks the molecule into a rigid 3D conformation, which is highly advantageous for rational drug design where precise spatial orientation within an enzyme's active site is required [1].

Halogen Bonding in the Crystal Lattice

Beyond the primary hydrogen-bonded dimer, the crystal packing is stabilized by secondary interactions. The 3,4-difluoro groups participate in weak C−H⋯F interactions with neighboring aromatic rings, while the chlorine atom can engage in halogen bonding ( C−Cl⋯π or C−Cl⋯O ), increasing the overall density and thermal stability of the crystal[4].

Molecular_Interactions Core 2-Chloro-3,4-difluoro phenylacetic acid Carboxyl Carboxylic Acid (Dimerization) Core->Carboxyl R2,2(8) Motif Chloro 2-Chloro Group (Steric Hindrance) Core->Chloro Dihedral Shift Fluoro 3,4-Difluoro Groups (C-H...F Interactions) Core->Fluoro Lattice Packing

Fig 1: Logical mapping of substituent effects on the 3D crystal structure.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the 3D structure of 2-Chloro-3,4-difluorophenylacetic acid, a rigorous SCXRD protocol must be followed. This methodology is designed as a self-validating system; the final refinement metrics ( R1​ , wR2​ , and Goodness-of-Fit) mathematically prove the accuracy of the proposed structure.

Step 1: Crystal Growth via Vapor Diffusion

Causality: High-quality, defect-free single crystals are required to produce sharp diffraction spots. Rapid precipitation causes twinning and defects.

  • Dissolve 50 mg of 2-Chloro-3,4-difluorophenylacetic acid in 1 mL of ethyl acetate (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 5 mL of heptane (antisolvent).

  • Seal the outer vial and allow vapor diffusion to occur at 4 °C over 3–7 days.

  • Harvest a single, optically clear crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope.

Step 2: Data Collection at Cryogenic Temperatures

Causality: Data must be collected at 100 K to minimize the thermal vibration of atoms (Debye-Waller factors), which otherwise smears electron density and obscures the exact positions of the lighter fluorine atoms.

  • Mount the crystal on a MiTeGen loop using paratone oil.

  • Transfer immediately to the diffractometer's cold stream (100 K).

  • Irradiate with Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation.

  • Collect full-sphere diffraction data using ω and ϕ scans to ensure >99% completeness.

Step 3: Structure Solution and Refinement

Causality: Raw diffraction data only provides amplitudes; phases must be calculated to reconstruct the electron density map.

  • Integrate the frames and apply multi-scan absorption corrections.

  • Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is <0.05 (indicating <5% discrepancy between the experimental data and the proposed structural model) and the Goodness-of-Fit (GoF) is near 1.0.

SCXRD_Workflow N1 Compound Purification (>99% Purity) N2 Vapor Diffusion (EtOAc / Heptane) N1->N2 N3 Crystal Selection (Polarized Light) N2->N3 N4 Cryocooling (100 K) & X-Ray Diffraction N3->N4 N5 Data Reduction & Integration N4->N5 N6 Structure Solution (SHELXT / SHELXL) N5->N6

Fig 2: Step-by-step experimental workflow for SCXRD structural validation.

Scaffold Utility in Advanced Synthetic Chemistry

The rigid, well-defined 3D structure of 2-Chloro-3,4-difluorophenylacetic acid makes it an exceptional scaffold for rational drug design[1].

  • Cross-Coupling Handles: The 2-chloro substituent is not merely a steric director; it serves as a reactive synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), complex carbon-carbon or carbon-heteroatom architectures can be built directly off the ortho position.

  • Metabolic Stability: The strong carbon-fluorine bonds at the 3 and 4 positions prevent oxidative metabolism (e.g., by Cytochrome P450 enzymes) at these traditionally vulnerable aromatic sites, thereby increasing the half-life of derivative APIs [1].

  • Organometallic Complexation: Halogenated phenylacetates are frequently utilized as axial ligands in the development of bioactive Platinum(IV) chemotherapeutics, where the specific halogen substitution pattern directly tunes the cytotoxicity and lipophilicity of the complex [4].

References

  • MDPI. "Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides." Molecules. Available at: [Link]

  • MDPI. "Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates." International Journal of Molecular Sciences. Available at:[Link]

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for 2-Chloro-3,4-difluorophenylacetic Acid

Introduction & Rationale 2-Chloro-3,4-difluorophenylacetic acid is a highly specialized polysubstituted aromatic carboxylic acid. It serves as a critical structural scaffold in advanced synthetic chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2-Chloro-3,4-difluorophenylacetic acid is a highly specialized polysubstituted aromatic carboxylic acid. It serves as a critical structural scaffold in advanced synthetic chemistry and drug discovery, frequently utilized as a precursor for Active Pharmaceutical Ingredients (APIs) such as Ticagrelor analogues[1]. The unique arrangement of three halogen substituents (one chlorine and two fluorines) on the phenyl ring creates a highly specific electronic environment. This distinct substitution pattern not only influences the reactivity of the aromatic ring but also fine-tunes the lipophilicity and metabolic stability of target molecules—a critical parameter in modern rational drug design[1].

Physicochemical Properties

Before initiating synthesis, it is crucial to verify the target compound's specifications to ensure accurate stoichiometric calculations and analytical validation[2].

PropertyValue
Chemical Name 2-(2-Chloro-3,4-difluorophenyl)acetic acid
CAS Number 1261598-59-7
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Appearance Solid (White to off-white powder)
InChI Key PVABAIILZJYXBE-UHFFFAOYSA-N

Synthetic Strategy & Pathway Analysis

Complex molecules like 2-chloro-3,4-difluorophenylacetic acid are typically constructed via multi-step sequences starting from commercially available halogenated precursors[1]. The most robust starting material for this synthesis is 1-(chloromethyl)-2-chloro-3,4-difluorobenzene . From this precursor, two primary synthetic pathways are viable:

  • Classical Nitrile Hydrolysis (Method A): A reliable, two-step process involving nucleophilic cyanation followed by acid-catalyzed hydrolysis[3].

  • Catalytic Carbonylation (Method B): A modern, atom-economical one-step process utilizing carbon monoxide and a palladium catalyst[4].

Synthesis Start 1-(Chloromethyl)-2-chloro- 3,4-difluorobenzene Intermediate 2-Chloro-3,4-difluorobenzyl cyanide Start->Intermediate NaCN, TBAB (PTC) Toluene/H2O, 80°C (SN2 Cyanation) Product 2-Chloro-3,4-difluorophenylacetic acid Start->Product CO (10-15 atm), Pd(OAc)2, PPh3 NaOH (aq) / Toluene, 80-100°C (Catalytic Carbonylation) Intermediate->Product H2SO4, AcOH, H2O Reflux, 110°C (Acid Hydrolysis)

Figure 1: Divergent synthetic pathways for 2-Chloro-3,4-difluorophenylacetic acid.

Detailed Experimental Protocols

Method A: Two-Step Synthesis via Nitrile Hydrolysis

This method is highly scalable and does not require specialized high-pressure equipment.

Step 1: Nucleophilic Substitution (Cyanation)

Rationale: Benzyl chlorides are highly reactive towards Sₙ2 substitution due to benzylic stabilization. To prevent the competitive hydrolysis of the benzyl chloride to a benzyl alcohol, the reaction is conducted in a biphasic system (Toluene/Water) utilizing Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC). The PTC efficiently shuttles the cyanide anion into the organic phase, accelerating the reaction and maximizing yield.

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve 1-(chloromethyl)-2-chloro-3,4-difluorobenzene (1.0 eq) in 150 mL of toluene.

  • Add an aqueous solution of Sodium Cyanide (NaCN, 1.2 eq) dissolved in 50 mL of deionized water. (Caution: NaCN is highly toxic; perform strictly in a fume hood).

  • Add TBAB (0.05 eq) to the biphasic mixture.

  • Heat the vigorously stirred mixture to 80 °C for 4-6 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active starting material spot (R_f ~0.8) and the appearance of a new spot (R_f ~0.5) confirms the complete conversion to 2-chloro-3,4-difluorobenzyl cyanide.

  • Work-up: Cool to room temperature. Separate the organic layer and wash sequentially with 5% NaOCl (to destroy excess cyanide), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate nitrile.

Step 2: Acid-Catalyzed Hydrolysis

Rationale: Hydrolyzing the sterically hindered, electron-deficient nitrile requires harsh conditions. While aqueous sulfuric acid alone can be used, it often causes the organic nitrile to form a separate molten layer, leading to violent bumping and tarry byproducts[5]. By incorporating5[6], the reaction mixture is homogenized, ensuring a smooth, high-yielding hydrolysis.

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, combine the intermediate 2-chloro-3,4-difluorobenzyl cyanide (1.0 eq) with a pre-mixed acid solution consisting of Water (1 volume), Concentrated H₂SO₄ (1 volume), and Glacial Acetic Acid (1 volume)[6].

  • Heat the mixture to a gentle reflux (approx. 110 °C) for 12-15 hours. The mixture will transition into a homogeneous solution as the carboxylic acid forms.

  • Self-Validation (IPC): Take a 0.1 mL aliquot, quench in water, extract with EtOAc, and run TLC (Hexane:EtOAc 1:1 with 1% AcOH). The absence of the nitrile spot indicates completion.

  • Work-up: Cool the reaction mixture slightly and pour it slowly over 500 g of crushed ice with vigorous stirring. The target 2-chloro-3,4-difluorophenylacetic acid will precipitate as a solid[3].

  • Filter the solid under vacuum, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from a toluene/hexanes mixture to afford the pure product.

Method B: One-Step Synthesis via Palladium-Catalyzed Carbonylation

This method represents a modern, greener approach that avoids toxic cyanides by directly inserting carbon monoxide into the benzylic C-Cl bond[3].

Rationale: The use of a biphasic system (aqueous NaOH / organic solvent) is the critical success factor here. As the palladium catalyst inserts CO to form an acyl-palladium intermediate, the hydroxide ions immediately trap it, forming the sodium salt of the phenylacetic acid[4]. Because the sodium salt partitions into the aqueous phase, it is physically separated from the organic phase, preventing the product from coordinating to and poisoning the palladium catalyst[3].

Procedure:

  • In a high-pressure Hastelloy or stainless-steel reactor, combine 1-(chloromethyl)-2-chloro-3,4-difluorobenzene (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and Triphenylphosphine (PPh₃, 0.02 eq) in toluene (10 volumes)[3].

  • Add an aqueous solution of 4M Sodium Hydroxide (NaOH, 2.5 eq)[4].

  • Seal the reactor, purge three times with nitrogen, and then pressurize with Carbon Monoxide (CO) to 10-15 atm[3].

  • Heat the biphasic mixture to 80-100 °C with vigorous mechanical stirring (≥800 rpm to ensure phase mixing) for 4-6 hours[3].

  • Self-Validation (IPC): Monitor the internal pressure of the reactor. The reaction is complete when the pressure drop (indicating CO consumption) ceases and stabilizes.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO gas in a specialized fume hood.

  • Transfer the mixture to a separatory funnel and isolate the aqueous layer (which contains the product as a sodium salt). Wash the aqueous layer twice with diethyl ether to remove unreacted starting material, phosphine ligands, and catalyst residues.

  • Carefully acidify the aqueous layer with concentrated HCl to pH 1-2[3]. The free 2-chloro-3,4-difluorophenylacetic acid will precipitate heavily.

  • Collect the solid via vacuum filtration, wash with cold water, and dry under a vacuum to yield the final product.

Quantitative Data & Reaction Conditions Summary

The following table summarizes the operational metrics for both synthetic routes, allowing researchers to select the optimal protocol based on their laboratory capabilities.

ParameterMethod A: Nitrile HydrolysisMethod B: Catalytic Carbonylation
Overall Yield 75 - 82% (Over two steps)85 - 95% (Single step)
Total Reaction Time 16 - 21 hours4 - 6 hours
Operating Temperature 80 °C (Step 1), 110 °C (Step 2)80 - 100 °C
Key Reagents NaCN, TBAB, H₂SO₄, Glacial AcOHCO gas, Pd(OAc)₂, PPh₃, NaOH (aq)
Equipment Required Standard reflux glasswareHigh-pressure reactor (Autoclave)
Primary EHS Hazard High toxicity (NaCN handling)High pressure & toxicity (CO gas)
Scalability Excellent for multi-kilogram scaleLimited by pressure vessel capacity

References

  • Benchchem - 2-Chloro-3,4-difluorophenylacetic acid Overview and Scaffold Analysis.
  • AiFChem - 1261598-59-7 | 2-(2-Chloro-3,4-difluorophenyl)acetic acid Properties.
  • Benchchem - Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Organic Syntheses - Phenylacetic Acid Procedure and Modified Acid Hydrolysis.
  • ResearchGate - An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2-Chloro-3,4-difluorophenylacetic Acid in Suzuki-Miyaura Cross-Coupling

Abstract: The synthesis of biaryl scaffolds containing fluorinated phenylacetic acid motifs is of paramount importance in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The synthesis of biaryl scaffolds containing fluorinated phenylacetic acid motifs is of paramount importance in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity, while the phenylacetic acid core is a common pharmacophore.[1][2] This document provides a comprehensive guide for researchers on the strategic application of 2-Chloro-3,4-difluorophenylacetic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic challenges posed by this deactivated aryl chloride and present detailed protocols, optimization strategies, and troubleshooting advice to enable its successful use in forming C(sp²)–C(sp²) bonds.

The Challenge: Understanding the Substrate and Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[3] The catalytic cycle, driven by a palladium catalyst, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] However, the successful coupling of 2-Chloro-3,4-difluorophenylacetic acid is not trivial and requires a nuanced understanding of its inherent reactivity.

The Substrate: A Deactivated Aryl Chloride

2-Chloro-3,4-difluorophenylacetic acid presents two primary challenges:

  • The Aryl Chloride: The carbon-chlorine bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the initial, rate-limiting oxidative addition step to the Pd(0) catalyst kinetically demanding.[5][6][7]

  • Electronic Effects: The two electron-withdrawing fluorine atoms further decrease electron density on the aromatic ring, which can influence the oxidative addition step. The presence of the carboxylic acid group also adds complexity due to its acidic proton, which can interfere with the basic conditions required for the reaction.

The Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle.[8] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with challenging substrates like aryl chlorides.[8]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl pd2 Ar-Pd(II)L_n-Cl oa->pd2 tm Transmetalation pd2->tm + Ar'B(OR)₂ (Base Mediated) pd2_boron Ar-Pd(II)L_n-Ar' tm->pd2_boron re Reductive Elimination pd2_boron->re Forms C-C bond re->pd0 Ar-Ar'

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Strategy and Optimization: Designing a Successful Reaction

To overcome the high activation barrier of the C-Cl bond, a carefully designed catalytic system is essential. The primary goal is to facilitate the oxidative addition step without promoting unwanted side reactions.

Selecting the Right Tools

The choice of catalyst, ligand, base, and solvent are interdependent and critical for success. For deactivated aryl chlorides, systems that enhance the electron density and steric bulk at the palladium center are proven to be most effective.[6][9]

ParameterRecommended Choice(s)Rationale & Causality
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable sources of Pd(0) (or are readily reduced to Pd(0) in situ) that are compatible with a wide range of phosphine ligands.[10]
Ligand Bulky, Electron-Rich Phosphines: - SPhos, XPhos, RuPhos- P(t-Bu)₃N-Heterocyclic Carbenes (NHCs): - IPr, IMesBulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[11] High electron density on the ligand increases the electron density of the Pd center, which is crucial for insertion into the strong C-Cl bond.[6][11] NHCs are strong σ-donors and offer high stability and activity.[10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[8][10] K₃PO₄ is often an excellent choice as it is strong enough for activation but minimizes base-sensitive side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA polar, aprotic solvent is typically used to solubilize the organic components. A small amount of water is often essential, as it can aid in dissolving the base and facilitating the transmetalation step.[6][12]
Temperature 80 - 110 °CDue to the strength of the C-Cl bond, elevated temperatures are generally required to drive the reaction to completion.[6]
Managing the Carboxylic Acid Group

The acidic proton of the carboxylic acid can react with the base, potentially complicating the reaction stoichiometry and kinetics. Two primary strategies can be employed:

  • In Situ Salt Formation (Recommended): Use the carboxylic acid directly. An extra equivalent of base is added to deprotonate the acid, forming the carboxylate salt. This approach is more atom-economical. The resulting carboxylate is generally compatible with the reaction conditions.

  • Esterification: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This removes the acidic proton entirely but adds an extra step to the synthetic sequence (protection and subsequent deprotection). This is a more conservative approach if in situ salt formation proves problematic.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-3,4-difluorophenylacetic acid with a generic arylboronic acid using an in situ salt formation strategy.

Materials:

  • 2-Chloro-3,4-difluorophenylacetic acid (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_reagents Weigh Solids 2-Chloro-3,4-difluorophenylacetic acid Arylboronic Acid K₃PO₄ Pd₂(dba)₃ / SPhos setup Assemble Glassware Add solids to flask prep_reagents:f0->setup:f1 inert Inert Atmosphere Evacuate & backfill with N₂/Ar (3x) setup->inert solvents Add Solvents Anhydrous 1,4-Dioxane Degassed H₂O inert->solvents react Heat & Stir 80-110 °C Monitor by TLC/LC-MS solvents->react workup Cool & Quench Dilute with H₂O & Ethyl Acetate react->workup acidify Acidify Aqueous Layer Add 1M HCl until pH ~2 workup->acidify extract Extract Product Extract with Ethyl Acetate (3x) acidify->extract purify Dry & Concentrate Wash with brine, dry over Na₂SO₄ Purify via Chromatography extract->purify

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-3,4-difluorophenylacetic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to make a ~0.1 M solution) followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.[12]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Acidification & Extraction: Separate the layers. To the aqueous layer, carefully add 1M HCl dropwise until the pH is approximately 2 to protonate the carboxylic acid product. Extract the acidified aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure)- Insufficient temperature- Poor quality reagents- Ensure rigorous inert atmosphere technique.[12]- Increase temperature in 10 °C increments.- Try a different ligand (e.g., XPhos or an NHC-based system).[10]- Use freshly opened or purified solvents and reagents.
Protodeboronation - Base is too strong or excess water- Prolonged reaction time at high temp.- Use a milder base like K₂CO₃.- Minimize the amount of water in the solvent system.- Use a boronic ester (e.g., pinacol ester) which is more stable.
Dehalogenation of Starting Material - Presence of hydride sources- Catalyst degradation pathway- Ensure solvents are anhydrous (except for the deliberate water addition).- Screen different ligands; some are more prone to β-hydride elimination pathways.[8]
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction- Rigorously degas all solvents and maintain a strict inert atmosphere.[8]- Ensure the Pd pre-catalyst is fully reduced to Pd(0).

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[8]

  • Rowsell, B. J. S., O'Brien, H. M., Athavan, G., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [This reference discusses alternative catalysts but the principles of aryl chloride activation are relevant.][13]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.[4]

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255.[6][11]

  • Yi, C., & Hua, R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(8), 1233–1236.[5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[10]

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. ACS Publications.[6]

  • Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.[9]

  • Bedford, R. B., & Cazin, C. S. J. (2003). Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity. Chemical Communications.[14]

  • OA Monitor Ireland. (n.d.). Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity.

  • BenchChem. (n.d.). Preparation and Applications of 3,4-Difluorophenylacetic Acid Derivatives.[1]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-6-nitronaphthalene.[12]

  • Cerra, S., et al. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.[15]

  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications.[16]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[7]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.[3]

  • Arote, R. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.[17]

  • Karpenko, I. A., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.[18]

  • Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis.

  • Coe, S., & Shanu-Wilson, J. (2023, May 13). Breaking C-F bonds in drugs. Hypha Discovery Blogs.[2]

  • Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.[19]

Sources

Method

Advanced Applications of 2-Chloro-3,4-difluorophenylacetic Acid in API Synthesis and Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Guide Executive Summary & Mechanistic Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of halogenated aromatic scaffolds is a fundamental technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs) [1]. 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) has emerged as a highly privileged building block. As a Senior Application Scientist, I frequently leverage this specific scaffold due to the unique synergistic effects of its substitution pattern:

  • The Fluorine Effect (Metabolic Shielding): The 3,4-difluoro motif is not merely structural; it is a deliberate metabolic shield. Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic positions. The highly electronegative fluorine atoms withdraw electron density from the ring, effectively blocking oxidative metabolism and extending the API's biological half-life [1].

  • The Chlorine Effect (Conformational & Synthetic Utility): The 2-chloro substituent serves a dual purpose. First, its steric bulk restricts the rotation of the acetic acid side chain (or subsequent biaryl bonds), locking the molecule into a specific, predictable bioactive conformation. Second, the C-Cl bond acts as a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling [2].

This application note details two highly robust, self-validating workflows utilizing this scaffold: the synthesis of cyclopropanamine pharmacophores (analogous to P2Y12 inhibitors like Ticagrelor) and late-stage biaryl assembly via Suzuki-Miyaura coupling.

Workflow 1: Synthesis of 1-Arylcyclopropanamine Pharmacophores

Cyclopropanamines are critical pharmacophores in various APIs, including antiplatelet agents and kinase inhibitors. Converting the acetic acid moiety of 2-Chloro-3,4-difluorophenylacetic acid into a cyclopropanamine involves a sequence of enolate alkylation followed by a Curtius rearrangement [3, 4].

Causality of Experimental Design
  • Base Selection: Sodium hydride (NaH) is selected over weaker bases (like K2CO3) for the cyclopropanation step to ensure rapid, irreversible, and complete formation of the enolate, preventing mono-alkylation side products.

  • Curtius Reagent: Diphenylphosphoryl azide (DPPA) is utilized to induce the Curtius rearrangement. This choice is critical for safety and scalability: it bypasses the need to isolate the highly explosive and shock-sensitive acyl azide intermediate, allowing the rearrangement to occur safely in situ [3].

Step-by-Step Protocol

Step 1: Esterification

  • Suspend 2-Chloro-3,4-difluorophenylacetic acid (10.0 g, 48.4 mmol) in anhydrous methanol (100 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the broad carboxylic acid OH stretch (~3000-2500 cm⁻¹) disappears in IR, and a sharp ester methyl singlet appears at ~3.7 ppm in ¹H NMR.

  • Concentrate, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over MgSO₄ to yield the methyl ester.

Step 2: Cyclopropanation via Enolate Alkylation

  • Dissolve the methyl ester (10.0 g, 45.3 mmol) and 1,2-dibromoethane (12.8 g, 68.0 mmol) in anhydrous DMF (80 mL) under N₂.

  • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 3.98 g, 99.6 mmol) in small portions to control H₂ evolution.

  • Stir at room temperature for 12 hours.

  • Self-Validation: ¹H NMR of the crude product must show the disappearance of the benzylic CH₂ singlet (~3.8 ppm) and the emergence of distinct cyclopropyl multiplets (~1.2-1.6 ppm).

  • Quench with aqueous NH₄Cl, extract with MTBE, and purify via silica plug to yield methyl 1-(2-chloro-3,4-difluorophenyl)cyclopropane-1-carboxylate.

Step 3: Saponification & Curtius Rearrangement

  • Hydrolyze the ester using LiOH·H₂O (3.0 eq) in THF/H₂O (3:1) at room temperature for 6 hours. Acidify to pH 2 and extract the intermediate carboxylic acid.

  • Dissolve the acid (5.0 g, 21.5 mmol) in anhydrous tert-butanol (50 mL). Add triethylamine (3.6 mL, 25.8 mmol) and DPPA (5.6 mL, 25.8 mmol).

  • Heat to 80 °C for 8 hours.

  • Self-Validation: The visual evolution of N₂ gas confirms the decomposition of the acyl azide into the isocyanate. The success of the trapping step is confirmed by a massive Boc tert-butyl singlet (~1.4 ppm) in ¹H NMR.

  • Isolate the Boc-protected amine and deprotect using 4M HCl in dioxane at RT for 2 hours to yield the final API intermediate as a hydrochloride salt.

Pathway Visualization

Workflow1 SM 2-Chloro-3,4-difluorophenylacetic acid (Starting Material) Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 Reflux, 4h Cyclo 1-Arylcyclopropane-1-carboxylate Intermediate Ester->Cyclo 1,2-Dibromoethane, NaH DMF, 0°C to RT BocAmine Boc-Protected Cyclopropanamine Cyclo->BocAmine 1. LiOH, THF/H2O 2. DPPA, Et3N, t-BuOH 80°C (Curtius) API 1-(2-Chloro-3,4-difluorophenyl) cyclopropan-1-amine HCl (API Scaffold) BocAmine->API 4M HCl in Dioxane RT, 2h

Fig 1: Synthetic workflow for 1-arylcyclopropanamine via alkylation and Curtius rearrangement.

Workflow 2: Late-Stage Functionalization via Cross-Coupling

The 2-chloro position on the electron-deficient difluorophenyl ring is highly amenable to transition-metal-catalyzed cross-coupling. This allows researchers to build complex biaryl systems—frequently found in allosteric kinase inhibitors—while retaining the acetic acid moiety for subsequent amidation.

Optimization of Catalytic Conditions

Activating a C-Cl bond on an electron-rich or sterically hindered ring is notoriously difficult. Standard palladium catalysts (like Pd(PPh₃)₄) often fail due to sluggish oxidative addition. As shown in the optimization data below, utilizing a dialkylbiaryl phosphine ligand (Buchwald ligand) such as SPhos is mandatory to facilitate the C-Cl activation while preventing protodeboronation of the boronic acid partner.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemLigandBaseSolventYield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃Dioxane/H₂O15%Poor conversion; oxidative addition limited by C-Cl bond strength.
Pd(dppf)Cl₂dppfK₂CO₃DMF42%Moderate yield; significant protodeboronation of boronic acid observed.
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 94% Excellent conversion; SPhos facilitates difficult C-Cl activation.
Pd₂(dba)₃XPhosCs₂CO₃Dioxane88%High yield; slightly more homocoupling byproducts than SPhos system.
Step-by-Step Protocol (Suzuki-Miyaura Coupling)
  • Preparation: In a rigorously dried Schlenk tube, combine 2-Chloro-3,4-difluorophenylacetic acid (1.0 eq), the desired heteroaryl boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration). The addition of water is critical as it dissolves the phosphate base, accelerating the transmetalation step.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Validation & Isolation: Cool to room temperature. Self-Validation: LC-MS should indicate the complete disappearance of the SM mass [M-H]⁻ 205 m/z and the appearance of the biaryl product mass. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the biaryl acetic acid product. Filter and wash with cold water.

Pathway Visualization

Workflow2 SM 2-Chloro-3,4-difluorophenyl- acetic acid Cat Pd(OAc)2 / SPhos K3PO4, Toluene/H2O 100°C SM->Cat Boronic Heteroaryl Boronic Acid (R-B(OH)2) Boronic->Cat Product Biaryl Acetic Acid (Late-Stage API Scaffold) Cat->Product Suzuki-Miyaura Cross-Coupling

Fig 2: Late-stage biaryl assembly utilizing the 2-chloro synthetic handle via Suzuki coupling.

Safety & Handling Protocol

  • Hazard Profile: 2-Chloro-3,4-difluorophenylacetic acid is an irritant (H302, H315, H320, H335) [2]. Standard PPE (nitrile gloves, safety goggles, lab coat) is required.

  • Curtius Rearrangement Safety: While DPPA mitigates the risk of isolating explosive acyl azides, the reaction generates nitrogen gas. Never perform Step 3 of Workflow 1 in a sealed, closed system. Always use a reflux condenser with an oil bubbler to safely vent N₂ gas and monitor the reaction rate.

  • Quenching: Unreacted NaH from Workflow 1 must be quenched meticulously by the dropwise addition of isopropanol at 0 °C under Argon before introducing water.

References

  • Illinois State University. "Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids". Available at:[Link]

  • ACS Publications. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids". Chemical Reviews. Available at:[Link]

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of 2-Chloro-3,4-difluorophenylacetic Acid

Introduction & Chemical Context 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized polysubstituted aromatic carboxylic acid. It serves as a critical building block in advanced synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized polysubstituted aromatic carboxylic acid. It serves as a critical building block in advanced synthetic chemistry, most notably as a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as the antiplatelet drug Ticagrelor[1]. The unique arrangement of one chlorine and two fluorine atoms on the phenyl ring provides chemists with reactive sites for molecular elaboration, but it also significantly alters the molecule's electronic environment and lipophilicity[1].

Achieving a high purity threshold (≥98%) is essential, as impurities can severely impact downstream cross-coupling and amidation reactions. High-Performance Liquid Chromatography (HPLC) remains the most reliable method for both the quantitative purity assessment and the preparative isolation of this halogenated scaffold[1].

Chromatographic Rationale & Method Development

Designing an effective HPLC method for 2-Chloro-3,4-difluorophenylacetic acid requires a deep understanding of how its halogen substituents dictate its physicochemical behavior.

Stationary Phase Selection

Reversed-phase HPLC (RP-HPLC) utilizing a C18 stationary phase is the industry standard for analyzing halogenated phenylacetic acids[1]. The hydrophobic C18 ligands interact strongly with the halogenated aromatic ring, providing excellent retention. Alternatively, mixed-mode columns (such as Primesep SB) can be employed to leverage both hydrophobic and weak ion-exchange interactions, which is particularly useful for separating closely related positional isomers[2].

Mobile Phase & pH Causality

Unsubstituted phenylacetic acid has a pKa of approximately 4.3. However, the electron-withdrawing inductive effects (-I effect) of the ortho-chlorine and meta/para-fluorine atoms stabilize the conjugate carboxylate base, lowering the molecule's pKa. To achieve reproducible retention times and prevent chromatographic peak tailing, the mobile phase pH must be maintained at least 1.5 to 2 units below the compound's pKa. This ensures the carboxylic acid moiety remains fully protonated (unionized) during the run.

  • For UV-Only Detection: A mobile phase buffered with 20 mM phosphoric acid is highly effective for maintaining a low pH without absorbing in the low-UV range.

  • For Mass Spectrometry (MS) Compatibility: Phosphoric acid must be substituted with 0.1% formic acid or acetic acid to prevent ion suppression and mass spectrometer source contamination[2].

Detection Parameters

The conjugated π-system of the aromatic ring, augmented by the halogen auxochromes, allows for robust UV detection. Optimal signal-to-noise ratios are typically achieved at 215 nm (measuring the carboxylic acid and aromatic backbone) or 264 nm (specific to the fluorinated aromatic system)[2].

Quantitative Method Parameters

The following table summarizes the optimized parameters for both analytical purity verification and preparative scale-up purification.

ParameterAnalytical HPLC (Purity Assessment)Preparative HPLC (Purification)
Column Ascentis® C18 (150 x 4.6 mm, 5 µm)Preparative C18 (250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in H2​O 0.1% Formic Acid in H2​O
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 5 µL1.0 mL - 5.0 mL
Detection (UV) 215 nm and 264 nm264 nm
Column Temp 35 °CAmbient

Experimental Protocols

Protocol A: Analytical RP-HPLC for Purity Assessment

This self-validating protocol is designed to verify the ≥98% purity standard required for pharmaceutical intermediates.

  • System Preparation & Equilibration: Purge the HPLC fluidic lines with Mobile Phase A and Mobile Phase B. Install the C18 analytical column and equilibrate the system at 25% B for a minimum of 10 column volumes until the baseline stabilizes.

  • Sample Preparation: Accurately weigh 10 mg of the 2-Chloro-3,4-difluorophenylacetic acid sample. Dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to yield a 1 mg/mL stock. Dilute this stock to a final working concentration of 50 µg/mL. Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Execution: Inject 5 µL of the sample. Execute a linear gradient from 25% B to 75% B over 15 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 35 °C.

  • System Suitability & Validation: Monitor UV absorbance at 215 nm. A blank injection (diluent only) must be run prior to the sample to rule out ghost peaks. Calculate the relative purity using the peak area normalization method.

Protocol B: Preparative HPLC Purification

Designed for isolating the target compound from crude synthesis mixtures, removing unreacted starting materials or des-halogenated byproducts.

  • Crude Sample Loading: Dissolve the crude synthesis product in a minimal volume of Acetonitrile/Water (or DMSO if solubility is poor). Filter the entire load through a 0.45 µm membrane filter to protect the preparative column frit.

  • Isocratic Hold & Gradient Elution: Inject the sample onto the preparative C18 column. Run an initial isocratic hold at 20% B for 5 minutes at 20 mL/min to elute highly polar impurities. Follow this with a linear gradient from 20% B to 80% B over 20 minutes.

  • Fractionation: Trigger the fraction collector using a UV threshold set at 264 nm[2]. Using 264 nm instead of 215 nm prevents the collection of solvent front noise and non-aromatic aliphatic impurities.

  • Recovery: Pool the fractions containing the pure target peak. Remove the acetonitrile organic modifier via rotary evaporation under reduced pressure (keep the water bath <40 °C to prevent thermal degradation). Lyophilize the remaining aqueous phase for 24-48 hours to yield the pure 2-Chloro-3,4-difluorophenylacetic acid as a solid.

Workflow Visualization

HPLC_Workflow N1 1. Crude Synthesis Mixture (2-Chloro-3,4-difluorophenylacetic acid) N2 2. Sample Preparation (Dissolve in MeCN/H2O, 0.45µm Filter) N1->N2 N3 3. Preparative RP-HPLC (C18 Column, Acidic Mobile Phase) N2->N3 N4 4. Fraction Collection (UV Detection @ 264 nm) N3->N4 N5 5. Solvent Removal (Rotary Evaporation & Lyophilization) N4->N5 N6 6. Purity Verification (Analytical HPLC >98%) N5->N6

Preparative HPLC workflow for 2-Chloro-3,4-difluorophenylacetic acid purification.

References

  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid | Benchchem: Overview of the 2-Chloro-3,4-difluorophenylacetic Acid Scaffold in Advanced Synthetic Chemistry.
  • SIELC Technologies. "HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • Capot Chemical. "1261598-59-7 | 2-Chloro-3,4-difluorophenylacetic acid - Capot.
  • Sigma-Aldrich. "HPLC Analysis of Phenylacetic Acid on Ascentis® C18.

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of 2-Chloro-3,4-difluorophenylacetic Acid

Introduction and Strategic Significance 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized, polysubstituted aromatic building block utilized extensively in advanced synthetic and medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a highly specialized, polysubstituted aromatic building block utilized extensively in advanced synthetic and medicinal chemistry[1]. The strategic incorporation of fluorine and chlorine atoms into the phenylacetic acid scaffold imparts unique physicochemical characteristics. Fluorine acts as a bioisostere for hydrogen, enhancing metabolic stability and modulating the acidity of the adjacent carboxylic acid, while chlorine provides a versatile handle for palladium-catalyzed cross-coupling reactions[2].

Because the precise arrangement of these halogens dictates the molecule's electronic environment and biological reactivity, unambiguous structural elucidation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for this purpose, providing a self-validating matrix of atomic connectivity through heteronuclear spin-spin coupling[2].

Synthetic_Utility Scaffold 2-Chloro-3,4-difluorophenylacetic acid (Core Scaffold) AceticAcid Carboxylic Acid Moiety (Amidation/Esterification) Scaffold->AceticAcid AromaticRing Halogenated Phenyl Ring (Cross-Coupling/SNAr) Scaffold->AromaticRing API Advanced API Intermediate (e.g., Enzyme Inhibitor) AceticAcid->API AromaticRing->API Target Biological Target (Receptor Binding) API->Target Bioactivity

Fig 1. Mechanistic pathway demonstrating the synthetic utility of the difluorinated scaffold.

Mechanistic Principles of Fluorinated Aromatic NMR

The characterization of polyhalogenated aromatics presents unique spectroscopic challenges and opportunities. The ¹⁹F nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio. Consequently, it exhibits robust scalar coupling ( J -coupling) with both ¹H and ¹³C nuclei across multiple bonds[3].

Rather than viewing these couplings as spectral noise, application scientists utilize them as diagnostic tools. The magnitude of carbon-fluorine coupling follows a strict distance-dependent hierarchy:

  • ¹ JCF​ (ipso-carbon): ~240–255 Hz

  • ² JCF​ (ortho-carbon): ~15–25 Hz

  • ³ JCF​ (meta-carbon): ~5–10 Hz

  • JCF​ (para-carbon): ~1–5 Hz

In 2-Chloro-3,4-difluorophenylacetic acid, the adjacent fluorine atoms at C3 and C4 create complex second-order effects[4]. The ¹³C signals for these carbons are split into doublets of doublets (dd) by their own attached fluorine (¹ J ) and the neighboring fluorine (² J ). This extensive splitting drastically reduces the signal-to-noise (S/N) ratio, necessitating highly optimized acquisition parameters to prevent the signals from being lost in the baseline noise.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. By acquiring ¹H and ¹³C spectra under specific conditions, the extracted J -coupling constants must mathematically mirror each other across different nuclei, confirming the structural assignment without the need for destructive testing.

Step 3.1: Sample Preparation
  • Mass & Solvent: Weigh 25–30 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is specifically selected over CDCl₃. The high polarity of the carboxylic acid moiety often leads to hydrogen-bonded dimerization in non-polar solvents, which causes severe line broadening of the -COOH proton. DMSO disrupts these dimers, yielding sharper signals. Furthermore, the residual solvent peaks (2.50 ppm for ¹H; 39.5 ppm for ¹³C) do not overlap with the critical aromatic or methylene regions.

Step 3.2: ¹H NMR Acquisition
  • Parameters: 400 MHz (or higher), Number of Scans (ns) = 16, Relaxation Delay (d1) = 2.0 seconds.

  • Causality: The 2-second d1 ensures complete longitudinal ( T1​ ) relaxation of the aromatic protons (H5 and H6), allowing for precise 1:1 integration against the methylene (-CH₂-) protons.

Step 3.3: ¹³C{¹H} NMR Acquisition
  • Parameters: 100 MHz (or higher), Number of Scans (ns) ≥ 1024, Relaxation Delay (d1) = 5.0 seconds.

  • Causality: The quaternary carbons (C1, C2, C3, C4) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. An extended d1 of 5 seconds prevents signal saturation. The high scan count (ns ≥ 1024) is mandatory to recover the S/N ratio lost to the extensive ¹³C-¹⁹F multiplet splitting[4].

Step 3.4: Data Processing & Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Self-Validation Check: Extract the ³ JHF​ coupling constant from the H5 proton signal. If a supplementary ¹⁹F spectrum is acquired, the corresponding fluorine signal at C4 must exhibit an identical ³ JFH​ value, mathematically validating the contiguous H-C-C-F network.

NMR_Workflow SamplePrep Sample Preparation (25 mg in 0.6 mL DMSO-d6) ProtonNMR 1H NMR Acquisition (400 MHz, ns=16, d1=2s) SamplePrep->ProtonNMR CarbonNMR 13C{1H} NMR Acquisition (100 MHz, ns=1024, d1=5s) SamplePrep->CarbonNMR FluorineNMR 19F NMR Acquisition (376 MHz, ns=32) SamplePrep->FluorineNMR CouplingAnalysis Spin-Spin Coupling Analysis (Extract J_HF and J_CF) ProtonNMR->CouplingAnalysis 1H-19F J-coupling CarbonNMR->CouplingAnalysis 13C-19F J-coupling FluorineNMR->CouplingAnalysis 19F-19F J-coupling StructuralElucidation Structural Elucidation (Confirm Halogen Positions) CouplingAnalysis->StructuralElucidation Self-Validating Matrix

Fig 2. Self-validating NMR workflow for the structural elucidation of fluorinated aromatics.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts and multiplicity patterns derived from the electronic effects of the specific 2-chloro-3,4-difluoro substitution pattern[2].

Table 1: Predicted ¹H NMR Assignments (in DMSO- d6​ )
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
-CH₂- (Methylene)~3.75Singlet (s)2HN/A
H-5 (Aromatic)~7.15Multiplet (ddd)1H³ JH5−H6​ ≈ 8.5, ³ JH5−F4​ ≈ 9.0, ⁴ JH5−F3​ ≈ 2.0
H-6 (Aromatic)~7.30Doublet of doublets (dd)1H³ JH6−H5​ ≈ 8.5, ⁴ JH6−F4​ ≈ 5.0
-COOH (Acid)~12.50Broad singlet (br s)1HN/A (Exchangeable)
Table 2: Predicted ¹³C NMR Assignments (in DMSO- d6​ )
Carbon AssignmentChemical Shift (δ, ppm)MultiplicityPrimary Coupling Constants ( J , Hz)
-CH₂- (Aliphatic)~39.5Singlet (s)N/A
C-5 (Aromatic C-H)~116.5Doublet (d)² JC5−F4​ ≈ 18.0
C-6 (Aromatic C-H)~126.0Doublet of doublets (dd)³ JC6−F4​ ≈ 6.0, ⁴ JC6−F3​ ≈ 2.0
C-2 (Aromatic C-Cl)~127.5Doublet (d)³ JC2−F4​ ≈ 4.0
C-1 (Aromatic ipso)~132.0Doublet (d)³ JC1−F3​ ≈ 5.0
C-3 (Aromatic C-F)~146.0Doublet of doublets (dd)¹ JC3−F3​ ≈ 248.0, ² JC3−F4​ ≈ 16.0
C-4 (Aromatic C-F)~149.5Doublet of doublets (dd)¹ JC4−F4​ ≈ 250.0, ² JC4−F3​ ≈ 15.0
-COOH (Carbonyl)~171.5Singlet (s)N/A

Note: The exact chemical shifts may vary slightly depending on sample concentration and exact temperature, but the hierarchical magnitude of the C-F coupling constants remains an absolute diagnostic signature.

Conclusion

The characterization of 2-Chloro-3,4-difluorophenylacetic acid requires a deliberate departure from standard small-molecule NMR protocols. By extending relaxation delays to accommodate quaternary carbons and leveraging the pervasive ¹⁹F scalar coupling as a mapping tool, researchers can generate a highly reliable, self-validating dataset. This rigorous analytical foundation ensures the integrity of downstream synthetic applications and API development.

References

  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid | Benchchem".
  • AiFChem. "1261598-59-7 | 2-(2-Chloro-3,4-difluorophenyl)acetic acid - AiFChem".
  • Thermo Fisher Scientific. "Evaluation of fluoroorganic compounds with benchtop 19F NMR".
  • Loughborough University. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-3,4-difluorophenylacetic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. 2-Chloro-3,4-difluorophenylacetic acid is a highly specialized polysubstituted aromatic scaffold, critical in the multi-step synthesis of Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 2-Chloro-3,4-difluorophenylacetic acid is a highly specialized polysubstituted aromatic scaffold, critical in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) such as the P2Y12 platelet inhibitor Ticagrelor 1.

Due to the unique electronic environment created by the arrangement of three halogen substituents, chemists frequently encounter yield bottlenecks during its preparation 1. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to maximize your reaction yields.

Process Optimization Data: The Carbonylation Advantage

While classical methods rely on the hydrolysis of benzyl cyanides [[2]](), modern high-yield approaches utilize the Palladium-catalyzed carbonylation of 2-chloro-3,4-difluorobenzyl chloride. Yields for this class of reactions are highly sensitive to solvent polarity and precise thermoregulation [[3]]().

Quantitative Yield Drivers in Pd-Catalyzed Carbonylation

Table 1: Effect of Solvent Polarity on Carbonylation Yield

Solvent Dielectric Constant (ε) Conversion (%) Isolated Yield (%)
Xylene (DMB) 2.27 99 95
Diphenyl ether 2.68 94 62
Butyraldehyde 13.4 71 49
Isoamyl alcohol 14.7 66 43
DMF 36.7 46 35

Data demonstrates that non-polar solvents maximize the collision probability between reactant molecules in the biphasic system 3.

Table 2: Effect of Temperature on Catalyst Stability

Temperature (°C) Conversion (%) Isolated Yield (%) Mechanistic Observation
60 82 78 Sub-optimal activation energy
80 99 95 Optimal catalytic turnover
100 85 64 Onset of catalyst degradation
120 51 36 Denaturation of TEAC & Pd(PPh3)2Cl2

Exceeding 80°C leads to rapid decomposition of the active Pd(0) species and the phase-transfer catalyst [[4]]().

Standard Operating Procedures (SOPs)

Protocol A: High-Yield Biphasic Carbonylation (Recommended)

This self-validating protocol utilizes a transition metal and phase-transfer catalysis (TM-PTC) chemistry to bypass the toxicity of cyanides 4.

  • System Assembly : In a high-pressure Hastelloy reactor, dissolve 0.01 mol of 1-(chloromethyl)-2-chloro-3,4-difluorobenzene in 10 mL of anhydrous xylene.

  • Catalyst Loading : Add 0.13 mmol of bistriphenylphosphine palladium dichloride [Pd(PPh3)2Cl2] and 0.18 mmol of tetraethylammonium chloride (TEAC) 3.

  • Aqueous Phase Addition : Introduce 8 mL of 4M aqueous NaOH. Causality note: The biphasic nature keeps the active Pd species in the organic layer while NaOH remains aqueous, preventing premature Pd-black precipitation.

  • Pressurization : Purge the vessel with N2 (3x), then pressurize with CO gas to 1.5 MPa.

  • Reaction : Heat strictly to 80°C with vigorous stirring (800+ RPM to ensure phase mixing) for 20 hours 3.

  • Isolation : Cool to room temperature, vent CO safely. Separate the aqueous layer (which contains the sodium salt of the product). Acidify the aqueous layer with 6M HCl to pH 2 to precipitate the desired 2-Chloro-3,4-difluorophenylacetic acid. Filter and dry.

Protocol B: Classical Cyanide Hydrolysis

For laboratories lacking high-pressure CO infrastructure, the classical route remains viable but requires aggressive hydrolysis conditions 2.

  • Cyanidation : React the benzyl chloride precursor with 1.2 eq NaCN in DMSO at 40°C for 4 hours. Extract with EtOAc, wash with brine, and concentrate to yield (2-chloro-3,4-difluorophenyl)acetonitrile.

  • Hydrolysis Mixture : Suspend the crude nitrile in a 1:1 (v/v) mixture of glacial acetic acid and concentrated HCl.

  • Reflux : Heat to 110°C for 18 hours. Causality note: The electron-withdrawing fluorine atoms deactivate the nitrile carbon; standard aqueous NaOH will stall at the primary amide.

  • Isolation : Pour the cooled reaction mixture over crushed ice. Filter the resulting precipitate and recrystallize from toluene/hexane.

Troubleshooting & FAQs

Q: Why is my yield dropping significantly when scaling up the palladium-catalyzed carbonylation? A: Temperature gradients in larger reactors often cause localized hotspots. As demonstrated in Table 2, when the internal temperature exceeds 80°C, the Pd(PPh3)2Cl2 catalyst decomposes and the tetraethylammonium chloride (TEAC) denatures, dropping yields from ~95% to <40% 3. Ensure strict thermoregulation and maintain xylene as your solvent, as polar solvents like DMF severely inhibit the reaction 4.

Q: In the classical cyanide route, I am observing incomplete hydrolysis of the intermediate nitrile. How can I drive this to completion? A: The ortho-chlorine and meta/para-fluorine atoms create a sterically hindered and electronically deactivated local environment around the benzylic carbon 1. Standard aqueous base hydrolysis often stalls at the amide intermediate. Switch to harsh acidic hydrolysis (e.g., glacial acetic acid/HCl mixture) under prolonged reflux.

Q: Which phase-transfer catalyst (PTC) is optimal for the biphasic carbonylation reaction? A: Short-chain tetraalkylammonium (TAA) salts like TEAC exhibit much higher catalytic efficiencies than long-chain equivalents [[4]](). Long-chain salts (like HTMAC) form overly stable emulsions that hinder the mass transfer of CO gas into the active catalytic zone. Standardize on TEAC at a 0.018 molar equivalent relative to the benzyl chloride substrate.

Mechanistic & Workflow Visualizations

The following diagrams map the logical pathways and catalytic cycles critical to synthesizing 2-Chloro-3,4-difluorophenylacetic acid.

Workflow SM 2-Chloro-3,4-difluorotoluene Step1 Photohalogenation (Cl2, hν) SM->Step1 Int1 2-Chloro-3,4-difluorobenzyl chloride Step1->Int1 RouteA_Step1 Cyanidation (NaCN, PTC) Int1->RouteA_Step1 Classical Route RouteB_Step1 Carbonylation (CO, Pd-cat, TEAC, NaOH) Int1->RouteB_Step1 Modern Route RouteA_Int 2-Chloro-3,4-difluorobenzyl cyanide RouteA_Step1->RouteA_Int RouteA_Step2 Acidic Hydrolysis (AcOH/HCl) RouteA_Int->RouteA_Step2 Product 2-Chloro-3,4-difluorophenylacetic acid RouteA_Step2->Product RouteB_Step1->Product

Figure 1: Comparative synthetic workflows for 2-Chloro-3,4-difluorophenylacetic acid.

CatalyticCycle A Pd(PPh3)2Cl2 (Precatalyst) B Pd(0)L2 (Active Catalyst) A->B Reduction in situ C Oxidative Addition [Ar-CH2-Pd(II)L2-Cl] B->C + Benzyl Chloride Precursor D CO Insertion [Ar-CH2-CO-Pd(II)L2-Cl] C->D + CO (1.5 MPa) E Hydrolysis (NaOH) Ar-CH2-COOH + Pd(0)L2 D->E + OH- (via TEAC transfer) E->B Catalyst Regeneration

Figure 2: Mechanism of Pd-catalyzed carbonylation via phase-transfer catalysis.

References

  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-lHmuxKeUj17Wyr-NFRrEwV1twmYtuWszZJ48dXB0UqVuPALyTBncVnfoGxm1fAT9RxZ6nZopy2zUdoTAlvBo4zxFhVfMjHESgREBt29F4gaj6n17DmxU4OJzIgrcgGXbUO3y]
  • ProQuest. "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation". ProQuest.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJQEIm_Yx8EZg2qYLs36XpJKUk453idTDr2SjyoQJ-TH3pgk9fWEIB-t9g6_KSI6txS8aPW44E3RkXLgRndnIKWzbPAa-BD5mGoXmSI8Hhh87FLjt-5Ch7yvsnzEGH8DqBqFTZOsHuK32cQ2fz_am8Ch-0aERhwGh_dEcQ4v4ZDU3rUReFwV071UAJTBgLm6sZLlSrnkym_m9LB1WjMztOEjg=]
  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid (Hydrolysis and Applications)". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyaCMVX5lNCOFUeQVNwJbPXj_JoSWCNdUJy9tUURCq2boZ3WZlPTZtA7m_JeFPgHgZmZ7o3iKgQJ2IngRFjtOAQyaUwEVYLk0UDHNP6GMzfeX0VVG1isI7MNL-UhUqRzemILYO]
  • ResearchGate. "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZg_4pUQs1Bu75xKb0GILtxZvUv2_Z5O_FwQ56qb-6jKcson_6ujD5NZvQRHl_TNhcPSD31eW8-4OLo7GLKqzqB5EXyIbTDyUJqy5nOisTZ2veNrQxQqtKPrPgLI3HgovMVtJMjsdsTOT-Z2UYyTCZHMqfmBsstDeMgzUSuph62I8dK1LQg9z_Bo7MOAcTD93WYxf1JaBpCFZBvPecVaY6aEVcPHA5YVkctXNzilMwA0iMFrbe_i6tJEAKlZSLEr1reiblQ==]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-3,4-Difluorophenylacetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, mechanistic pitfalls, and impurity profiles associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, mechanistic pitfalls, and impurity profiles associated with the synthesis of 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7).

This polysubstituted aromatic compound is a highly specialized scaffold used in advanced synthetic chemistry, particularly as a precursor for Active Pharmaceutical Ingredients (APIs) such as Ticagrelor analogs[1]. The unique electronic and steric environment created by the ortho-chlorine and meta/para-fluorine atoms dictates its reactivity. This guide will help you troubleshoot common impurities by addressing the root causality of reaction failures and providing self-validating experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q: Why am I seeing multiple positional isomers in my final product? A: Positional isomers (e.g., 2-chloro-4,5-difluorophenylacetic acid) typically originate from poor regiocontrol during the upstream synthesis of your starting material. If your route relies on the Friedel-Crafts acylation of 1,2-difluorobenzene, the competing directing effects of the halogens lead to mixed acylation[1]. To resolve this, transition to a directed ortho-lithiation strategy prior to acylation.

Q: My Willgerodt-Kindler reaction yields a sticky yellow oil instead of a crystalline acid. What is happening? A: The yellow oil is the unhydrolyzed thiomorpholide intermediate. The ortho-chlorine atom sterically hinders the thiocarbonyl group, severely retarding the standard base-catalyzed hydrolysis[2]. You must employ Phase Transfer Catalysis (PTC) to overcome this kinetic barrier[3].

Q: I am observing a +1 Da mass shift in my LC-MS analysis of the final product synthesized via the nitrile route. What is this? A: This indicates a stalling of the reaction at the primary amide stage (2-chloro-3,4-difluorophenylacetamide). The highly electron-withdrawing halogens stabilize the amide against further nucleophilic attack by hydroxide. A two-stage acid/base hydrolysis is required to push the reaction to completion.

Part 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Thiomorpholide Accumulation (Willgerodt-Kindler Route)

Causality: The Willgerodt-Kindler reaction converts 2-chloro-3,4-difluoroacetophenone to a thiomorpholide adduct using morpholine and elemental sulfur[2]. However, the bulky ortho-chlorine atom shields the thiocarbonyl carbon. Standard aqueous NaOH cannot efficiently penetrate this steric shield in a biphasic mixture, leaving the reaction stalled at the thiomorpholide stage. Solution: The introduction of a Phase Transfer Catalyst (PTC) shuttles the hydroxide ions into the organic phase, drastically increasing the effective nucleophile concentration and accelerating hydrolysis[3].

Self-Validating Protocol: PTC-Assisted Hydrolysis

  • Adduct Formation: Combine 2-chloro-3,4-difluoroacetophenone (10 mmol), elemental sulfur (20 mmol), morpholine (30 mmol), and p-toluenesulfonic acid (0.35 mmol). Reflux at 130°C for 8 hours[3].

  • Validation Check 1: Perform TLC (Hexane:EtOAc 3:1). The ketone starting material ( Rf​ ~0.8) must be entirely consumed and replaced by the thiomorpholide intermediate ( Rf​ ~0.6). Do not proceed to hydrolysis if the ketone remains.

  • PTC Hydrolysis: Cool the mixture to 90°C. Add 15 mL of 20% aqueous NaOH and 5 mol% Triethylbenzylammonium chloride (TEBA)[3]. Reflux for 8 hours.

  • Validation Check 2: Monitor via LC-MS. The thiomorpholide mass ( m/z 304) must disappear, replaced by the target carboxylate.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2 to precipitate the pure 2-chloro-3,4-difluorophenylacetic acid.

Issue 2: Upstream Positional Isomers (Regioselectivity Defect)

Causality: Traditional Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride relies on electrophilic aromatic substitution, which suffers from poor regioselectivity due to the conflicting electron-donating/withdrawing effects of the fluorine atoms. Solution: Bypass Friedel-Crafts entirely by using transmetalation chemistry[4].

Self-Validating Protocol: Directed Arylzinc Acylation

  • Metalation: Treat 1,2-difluorobenzene with n -BuLi at -78°C to achieve directed ortho-lithiation.

  • Transmetalation: Add anhydrous ZnCl2​ to form the thermally stable arylzinc species[4].

  • Validation Check 1: Quench a 0.1 mL aliquot with D2​O and analyze by 1H -NMR to confirm >95% deuterium incorporation at the ortho position.

  • Acylation: React the arylzinc intermediate with chloroacetyl chloride under Copper(I) catalysis to yield isomer-free 2-chloro-3,4-difluoroacetophenone[4].

Part 3: Quantitative Data Summaries

Table 1: LC-MS and HPLC Profiling of Common Impurities

ImpurityOrigin / CausalityLC-MS ( m/z )HPLC RT (min)*Mitigation Strategy
Target Acid N/A205 [M-H]⁻12.4N/A
Positional Isomers Upstream Friedel-Crafts poor regiocontrol205[M-H]⁻11.8 - 12.9Switch to ortho-lithiation/arylzinc transmetalation
Thiomorpholide Incomplete Willgerodt-Kindler hydrolysis304 [M+H]⁺18.2Employ TEBA (Phase Transfer Catalyst) during hydrolysis
Primary Amide Stalled nitrile hydrolysis204[M+H]⁺9.5Two-stage acid/base hydrolysis

*Standardized Assay Conditions: C18 Column, 5-95% MeCN/H₂O gradient with 0.1% TFA over 20 minutes.

Table 2: Optimization of Hydrolysis Conditions for 2-Chloro-3,4-difluorophenylacetothiomorpholide

Hydrolysis ConditionCatalystTime (h)Temp (°C)Conversion to Acid (%)Remaining Thiomorpholide (%)
20% NaOH (Standard)None8100< 30%> 70%
20% NaOH (Prolonged)None24100~ 55%~ 45%
20% NaOH + TEBA 5 mol% TEBA 8 100 > 98% < 2%

Part 4: Mechanistic & Workflow Visualizations

SynthesisPathways SM 2-Chloro-3,4-difluoro acetophenone Thio Thiomorpholide Intermediate SM->Thio Willgerodt-Kindler S8, Morpholine ImpIso Positional Isomers (Impurity B) SM->ImpIso Upstream Acylation Defect Acid 2-Chloro-3,4-difluorophenyl acetic acid (Target) Thio->Acid PTC Hydrolysis NaOH, TEBA ImpThio Unreacted Thiomorpholide (Impurity A) Thio->ImpThio Incomplete Hydrolysis

Synthetic workflow of the Willgerodt-Kindler route highlighting critical impurity generation points.

NitrileHydrolysis Nit 2-Chloro-3,4-difluorobenzyl cyanide Amide 2-Chloro-3,4-difluorophenyl acetamide Nit->Amide H2SO4, H2O Fast Hydration Acid 2-Chloro-3,4-difluorophenyl acetic acid Amide->Acid 4M NaOH, Reflux Slow Hydrolysis Stall Reaction Stalls (Amide Impurity) Amide->Stall Weak Base / Low Temp

Logical relationship of the nitrile hydrolysis pathway demonstrating the amide stalling mechanism.

Part 5: References

  • Overview of the 2-Chloro-3,4-difluorophenylacetic Acid Scaffold Source: Benchchem URL:

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition Source: Synthetic Communications / Taylor & Francis URL:

  • Willgerodt Rearrangement & Mechanism Source: Wikipedia URL:

  • Some Items of Interest to Process R&D Chemists and Engineers (Regioselective Acylation via Arylzinc Intermediates) Source: Organic Process Research & Development / ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 2-Chloro-3,4-difluorophenylacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique kinetic and thermodynamic bottlenecks associated with the esterification of highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique kinetic and thermodynamic bottlenecks associated with the esterification of highly functionalized fluorinated phenylacetic acids. This guide bypasses generic advice, focusing instead on the mechanistic causality behind catalyst selection, reaction optimization, and self-validating experimental design.

Mechanistic Context: The Substrate Challenge

Esterification of 2-chloro-3,4-difluorophenylacetic acid presents specific synthetic hurdles due to its highly specialized substitution pattern[1]. The difluoro groups at the 3 and 4 positions exert a strong inductive electron-withdrawing effect; while this increases the acidity of the carboxylic acid, it can destabilize the oxonium intermediate critical to Brønsted acid-catalyzed Fischer esterification[1][2]. Simultaneously, the bulky chlorine atom at the ortho (2-) position introduces significant steric hindrance, which physically impedes the nucleophilic attack of the alcohol[1][3]. Optimizing the catalytic environment is therefore essential to overcome these barriers without triggering unwanted side reactions.

Frequently Asked Questions (FAQs): Catalyst Selection

Q: Why are traditional homogeneous catalysts like H₂SO₄ suboptimal for this specific substrate? A: While sulfuric acid is a powerful Brønsted acid, its aggressive acidity often leads to unwanted side reactions, such as the dehydration of the alcohol to form dialkyl ethers[3][4]. Furthermore, homogeneous catalysts are difficult to separate from the reaction mass, leading to toxic waste generation, equipment corrosion, and complicated downstream purification.

Q: How do solid acid catalysts improve the reaction profile and yield? A: Solid acid catalysts, such as Amberlyst-15 (a macroreticular sulfonic acid resin) and metal cation-exchanged montmorillonite (e.g., Al³⁺-MMT), provide a heterogeneous surface with highly tunable acidity[4][5]. They effectively protonate the carbonyl oxygen to form the highly reactive oxonium ion, while their porous structures help compartmentalize the reaction, reducing intermolecular side reactions[5]. Crucially, they offer the advantage of easy recovery via simple filtration, enabling green chemistry workflows[5].

Q: Can esterification be driven to completion without continuous water removal? A: Yes, by utilizing moisture-tolerant Lewis acid catalysts. Zirconocene triflate complexes, for example, preferentially activate the carbonyl group even in the presence of water[6][7]. This differentiation in carbonyl activation allows for highly selective esterification at near-stoichiometric ratios without the need for a Dean-Stark apparatus or harsh dehydrating agents[6][7].

Troubleshooting Guide: Resolving Experimental Bottlenecks

Issue: Low conversion rates (<50%) even after 12 hours of reflux.

  • Causality: Low conversion is typically an equilibrium limitation caused by water accumulation, compounded by the high activation energy required to overcome the ortho-chloro steric bulk[1][3].

  • Solution: If using a solid Brønsted acid like Amberlyst-15, ensure you are using an azeotropic solvent (e.g., toluene) at 110°C with a Dean-Stark trap to continuously drive water out of the system[4][5]. Alternatively, switch to a moisture-tolerant zirconium complex (5–10 mol%) which resists deactivation by the water byproduct[6][7].

Issue: The final product is contaminated with unreacted starting material.

  • Causality: Incomplete reactions leave behind the highly acidic fluorinated phenylacetic acid, which can co-elute or co-crystallize with the target ester[1][2].

  • Solution: Implement a mildly basic workup. Wash the organic filtrate with a 5% aqueous NaOH solution[5]. The unreacted acid will be deprotonated into its water-soluble sodium salt and partition entirely into the aqueous layer, leaving the pure ester in the organic phase[5].

Issue: The solid catalyst loses activity after the first cycle.

  • Causality: Catalyst deactivation often occurs due to water poisoning of the active acidic sites or pore blockage by heavy organic byproducts[5].

  • Solution: For metal-exchanged nanoclays (e.g., Al³⁺-MMT) or sulfonic resins, wash the recovered catalyst thoroughly with a volatile solvent (like toluene) and dry it in an oven at 100°C for 2 hours before reuse[5]. Properly regenerated Al³⁺-MMT can maintain peak catalytic activity for up to four consecutive cycles[5].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance metrics of various catalyst systems for the esterification of complex phenylacetic acids, allowing for rapid comparative analysis:

Catalyst SystemCatalyst TypeOptimal Temp (°C)Typical Yield (%)ReusabilityKey Mechanistic Advantage
H₂SO₄ Homogeneous Brønsted8030 - 50NoLow cost; but highly prone to etherification side reactions[3][4].
Amberlyst-15 Solid Brønsted Resin110~80Yes (up to 4x)High proton donation; allows for easy physical separation[4].
Al³⁺-Montmorillonite Solid Lewis/Brønsted110 (Reflux)>85Yes (up to 4x)High surface area; tunable metal cation acidity prevents side reactions[5].
Zirconocene Triflate Moisture-Tolerant Lewis80 - 100>90YesActivates carbonyl selectively without requiring continuous water removal[6][7].

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure absolute trustworthiness in your results, the following protocol for solid-catalyzed esterification incorporates built-in self-validation checkpoints.

Step 1: Reaction Assembly In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-Chloro-3,4-difluorophenylacetic acid (10 mmol) and the target alcohol (50 mmol) in 30 mL of toluene[5].

Step 2: Catalyst Integration Add 10 mol% of pre-dried Al³⁺-montmorillonite nanoclay or Amberlyst-15 solid acid catalyst[4][5].

Step 3: Azeotropic Dehydration Heat the mixture to reflux (approx. 110°C) under continuous stirring for 6 hours[4].

  • Self-Validation Checkpoint 1: The physical accumulation of water in the Dean-Stark trap provides real-time, visual confirmation that the condensation reaction is actively proceeding[4].

Step 4: In-Process Monitoring After 6 hours, withdraw a 0.5 mL aliquot from the reaction mixture.

  • Self-Validation Checkpoint 2: Perform an acid value titration. A drop in the acid value to <2 mg KOH/g mathematically confirms >98% conversion of the carboxylic acid[3].

Step 5: Catalyst Recovery Cool the mixture to room temperature and filter. The solid catalyst is retained on the filter paper, washed with toluene, and dried for the next cycle[5].

Step 6: Basic Workup Transfer the filtrate to a separatory funnel and wash with 5% aqueous NaOH, followed by saturated brine[5].

  • Self-Validation Checkpoint 3: Acidifying the discarded NaOH aqueous wash with HCl should yield minimal to no white precipitate, confirming the complete removal of any trace unreacted starting material[5].

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity ester[5].

Process Visualization

CatalystOptimization Substrate 2-Chloro-3,4-difluorophenylacetic acid + Alcohol Homogeneous Homogeneous Acid (e.g., H2SO4) Substrate->Homogeneous Traditional Route SolidAcid Solid Acid Catalyst (Amberlyst-15, MMT) Substrate->SolidAcid Green Chemistry LewisAcid Moisture-Tolerant Zr-Complex Substrate->LewisAcid Advanced Route ErrorState Side Reactions & Low Yield Homogeneous->ErrorState Excess Acidity Optimization Optimize Temp (110°C) & Water Removal SolidAcid->Optimization Equilibrium Limit Success High Yield (>90%) & Selectivity LewisAcid->Success No Water Removal Needed ErrorState->SolidAcid Switch Catalyst Optimization->Success Drives Reaction

Optimization workflow for fluorinated phenylacetic acid esterification.

Comprehensive References

1.[1] 2-Chloro-3,4-difluorophenylacetic acid | Benchchem. Benchchem. 1 2.[6] Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC - NIH. 6 3.[4] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. 4 4.[7] Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. 7 5.[5] Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Publishing. 5 6.[2] α,α-Difluorophenylacetic acid | CAS Number 360-03-2. Ossila. 2 7.[3] Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. CSIC. 3 8. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. AURAK. Link

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of 2-Chloro-3,4-difluorophenylacetic Acid in Non-Polar Solvents

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, encountering a "solubility wall" with halogenated intermediates is a common bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, encountering a "solubility wall" with halogenated intermediates is a common bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies for working with 2-Chloro-3,4-difluorophenylacetic acid.

Mechanistic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular dynamics at play. 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) features a highly electron-deficient aromatic ring due to the inductive effects of one chlorine and two fluorine substituents[1].

This electron withdrawal significantly increases the polarization of the acetic acid moiety. In non-polar solvents (such as toluene, heptane, or dichloromethane), the molecule minimizes its energy by forming tightly bound, hydrogen-bonded dimers[2]. Because non-polar solvents lack the dielectric constant and hydrogen-bond accepting capabilities required to disrupt these dimers, the crystal lattice energy remains insurmountable. This results in poor solubility, often manifesting as a stubborn "brick dust" suspension in your reactor[2].

Troubleshooting Guide & FAQs

Q1: Why does 2-Chloro-3,4-difluorophenylacetic acid precipitate out of my toluene reaction mixture even at reflux? A1: Heating increases the kinetic energy of the system but does not fundamentally alter the thermodynamic incompatibility between the highly polar acid dimers and the non-polar solvent. Toluene cannot act as a hydrogen bond acceptor to break the acid dimers[2]. Upon slight cooling or concentration, the thermodynamic drive to reform the crystal lattice dominates, causing rapid precipitation.

Q2: How can I improve solubility without completely changing my non-polar solvent system? A2: The most effective method is the introduction of a catalytic or stoichiometric amount of a polar aprotic co-solvent. To maintain a green chemistry profile, consider sustainable ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME)[3]. These solvents possess sufficient Lewis basicity to coordinate with the carboxylic acid proton, disrupting the dimer and solvating the monomeric species, while remaining entirely miscible with your bulk non-polar solvent[4].

Q3: My downstream coupling reaction is highly sensitive to nucleophilic or coordinating co-solvents. What is a purely chemical workaround? A3: Convert the carboxylic acid into a highly lipophilic salt. By reacting the acid with a bulky, non-nucleophilic lipophilic amine—such as Dicyclohexylamine (DCHA)—you replace the hydrogen-bonded dimer with an ion pair shielded by massive hydrophobic alkyl groups. This "greasy" salt will exhibit near-infinite solubility in non-polar solvents like dichloromethane or toluene.

Q4: What if my starting materials are completely insoluble in all acceptable liquid phases? A4: When you hit an absolute solubility wall, remove the solvent entirely. Mechanochemistry (ball milling) is a highly effective, solvent-free technique that drives chemical reactions in the solid state through mechanical force[5]. Recent advancements have demonstrated that high-temperature ball milling can successfully drive cross-coupling reactions of completely insoluble aryl halides, vastly expanding the synthetic utility of insoluble starting materials[6].

Quantitative Data & Solvent Matrix

Table 1: Solvent Selection & Expected Solubility Impact

Solvent / Additive SystemDielectric Constant (ε)Solvation MechanismExpected Solubility Impact
Toluene (Pure) 2.4None (Cannot disrupt H-bonded dimers)Very Low (< 0.05 M)
Dichloromethane (Pure) 9.1Weak dipole-dipole interactionsLow (~ 0.1 M)
Toluene + 10% 2-MeTHF ~4.0 (Mixed)Lewis basic oxygen acts as H-bond acceptorHigh (> 0.5 M)
Toluene + 1.0 eq DCHA N/A (Salt Form)Lipophilic shielding prevents lattice formationVery High (> 1.0 M)

Experimental Protocols

Protocol A: Lipophilic Amine Salt Formation (Self-Validating System)

This protocol chemically masks the polar carboxylic acid, allowing dissolution in strictly non-polar environments.

  • Suspension: Suspend 1.0 equivalent of 2-Chloro-3,4-difluorophenylacetic acid in the target non-polar solvent (e.g., toluene) to achieve a theoretical concentration of 0.5 M. Observation: The mixture will be a heterogeneous, cloudy suspension.

  • Addition: Dropwise add 1.05 equivalents of Dicyclohexylamine (DCHA) under vigorous magnetic stirring at ambient temperature.

  • Validation (Visual): The cloudy suspension will rapidly clarify into a homogeneous, transparent solution as the lipophilic salt forms. This visual cue is a self-validating indicator that the acid dimers have been successfully disrupted.

  • Validation (Analytical): Isolate a 0.1 mL aliquot, evaporate the solvent under a nitrogen stream, and perform FTIR analysis. The broad O-H stretch (2500–3000 cm⁻¹) characteristic of the acid dimer must be absent, replaced by distinct N-H⁺ and carboxylate (COO⁻) stretches at approximately 1550 cm⁻¹.

Protocol B: Solvent-Free Mechanochemical Activation (Ball Milling)

Use this protocol when liquid-phase solvation is impossible or detrimental to the reaction kinetics.

  • Loading: Add 1.0 equivalent of 2-Chloro-3,4-difluorophenylacetic acid and the corresponding solid coupling partner into a 15 mL stainless-steel milling jar[5].

  • Reagent Addition: Add the required solid catalysts (e.g., Palladium acetate) and a solid base (e.g., K₂CO₃)[5].

  • Milling: Add a single 10 mm stainless-steel grinding ball. Seal the jar securely and mill at a frequency of 30 Hz for 30–90 minutes[6].

  • Validation: The continuous mechanical impact exposes fresh, unreacted surfaces, bypassing the thermodynamic need for solvation[6]. Upon completion, extract the resulting solid product with a suitable solvent (e.g., ethyl acetate) for standard chromatographic purification.

Visualizations

G Start Low Solubility in Non-Polar Solvent Q1 Can you tolerate polar co-solvents? Start->Q1 Q2 Is the reaction moisture/protic sensitive? Q1->Q2 No Sol1 Add 2-MeTHF or CPME (Co-solvent) Q1->Sol1 Yes Sol2 Form Lipophilic Salt (e.g., DCHA salt) Q2->Sol2 Yes Sol3 Mechanochemistry (Ball Milling) Q2->Sol3 No (or fully insoluble)

Decision tree for troubleshooting low solubility of fluorinated phenylacetic acids.

Mechanism Dimer Acid Dimer (High Crystal Energy) Monomer Solvated Monomer (via Co-solvent) Dimer->Monomer H-Bond Disruption Salt Lipophilic Salt (via Amine Base) Dimer->Salt Proton Transfer Active Homogeneous Reaction Phase Monomer->Active Salt->Active

Mechanistic pathways to disrupt acid dimers and achieve a homogeneous reaction phase.

References

  • Journal of Chemical & Engineering Data (ACS Publications) - Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. URL:[Link]

  • Chemical Reviews (ACS Publications) - Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. URL:[Link]

  • Hokkaido University - Toward overcoming solubility issues in organic chemistry. URL:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-Chloro-3,4-difluorophenylacetic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who encounter stability issues when handling halogenated phenylacetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who encounter stability issues when handling halogenated phenylacetic acid scaffolds.

2-Chloro-3,4-difluorophenylacetic acid is a highly specialized, polysubstituted aromatic compound that serves as a critical building block in advanced synthetic chemistry [1]. However, its unique substitution pattern—featuring three highly electronegative halogen atoms—creates an electronic environment that, while excellent for reactivity, renders the molecule highly susceptible to thermal degradation.

This guide is designed to provide you with the mechanistic insights, quantitative data, and self-validating protocols necessary to prevent the thermal degradation of this critical reagent during storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, we must first understand the causality behind it. Why does 2-Chloro-3,4-difluorophenylacetic acid degrade so readily under thermal stress?

The answer lies in the thermodynamics of decarboxylation. Phenylacetic acids naturally undergo thermal decomposition to yield toluene derivatives and carbon dioxide [2]. In 2-Chloro-3,4-difluorophenylacetic acid, the electron-withdrawing fluorine and chlorine substituents strongly polarize the aromatic ring. This polarization stabilizes the transition state of the decarboxylation pathway (often proceeding via a benzylic carbanion or radical intermediate), significantly lowering the activation energy required for the loss of CO₂ [3].

Consequently, even moderate thermal stress during storage or handling can trigger this irreversible degradation, yielding 2-chloro-3,4-difluorotoluene as the primary degradant. Furthermore, trace moisture can catalyze this process by participating in a cyclic transition state that facilitates proton transfer.

Visualization: Degradation Pathway & Intervention Logic

G A 2-Chloro-3,4-difluorophenylacetic acid (Intact Scaffold) B Thermal Stress (>25°C / Fluctuations) A->B Exposure C Ambient Moisture (Hydrolytic Catalysis) A->C Exposure D Decarboxylation Pathway (Loss of CO2) B->D Lowers Activation Energy C->D Accelerates via H-bonding E Degradant: 2-Chloro-3,4-difluorotoluene D->E Irreversible Yield F Preventative Protocol: 2-8°C Storage & Argon Atmosphere F->A Stabilizes Ground State F->B Blocks F->C Blocks

Mechanistic pathway of thermal decarboxylation and targeted preventative interventions.

Quantitative Data: Storage Conditions vs. Stability

To illustrate the critical nature of temperature control, consider the following stability profile. This data reflects the accelerated degradation kinetics typical of heavily halogenated phenylacetic acids when exposed to varying environmental stresses:

Storage ConditionAtmosphereTimeframePurity Retention (%)Primary Degradant Level (%)Physical State
-20°C (Freezer) Argon (Inert)12 Months> 99.5%< 0.1%Crystalline Solid
2-8°C (Fridge) Argon (Inert)6 Months> 98.0%< 0.5%Crystalline Solid
25°C (Room Temp) Ambient Air1 Month~ 92.0%~ 5.5%Clumping / Tacky
40°C (Accelerated) Ambient Air14 Days< 80.0%> 15.0%Oily / Waxy Liquid

Troubleshooting Guide & FAQs

Q: Why did my batch turn slightly yellow and lose its crystalline structure? A: Yellowing and a shift from a crystalline solid to a waxy or oily state is the classic macroscopic signature of thermal decarboxylation. The resulting degradant (2-chloro-3,4-difluorotoluene) is a liquid at room temperature. As it forms, it acts as a solvent for the remaining intact acid, depressing the melting point and causing the bulk material to "melt" or oil out.

Q: How should I store bulk quantities versus working aliquots? A: Bulk quantities must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) to arrest the kinetic degradation pathway. Working aliquots should be stored at 2-8°C. Never subject the bulk container to repeated freeze-thaw cycles. Condensation introduces moisture, which accelerates degradation.

Q: Does moisture play a role in thermal degradation? A: Yes. While the primary mechanism is thermal decarboxylation, trace moisture acts as a catalyst. Water molecules can participate in a cyclic transition state that facilitates the proton transfer required during the decarboxylation of phenylacetic acids. Therefore, maintaining anhydrous conditions is just as critical as temperature control.

Q: Can I reverse the degradation once the material has oiled out? A: No. Decarboxylation is an irreversible thermodynamic process (loss of CO₂ gas). If your material has degraded, you must purify it via recrystallization (e.g., from a non-polar solvent like hexanes/ethyl acetate, depending on solubility) or discard the batch if the degradant level is too high.

Experimental Protocol: Aliquoting and Storage for Maximum Stability

This self-validating protocol ensures that your 2-Chloro-3,4-difluorophenylacetic acid remains pristine from the moment you open the vendor packaging until your final reaction.

Step 1: Environmental Control (Glovebox/Schlenk Line)

  • Action: Transfer the sealed vendor bottle into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). If a glovebox is unavailable, use a Schlenk line to flush a desiccator and handling flask with Argon.

  • Causality: Eliminating atmospheric moisture and oxygen prevents hydrolytic catalysis and oxidative side-reactions, establishing a baseline of stability.

Step 2: Aliquoting

  • Action: Dispense the bulk material into pre-dried, amber glass vials.

  • Causality: Amber glass prevents UV-induced radical initiation, which can also trigger homolytic decarboxylation pathways. Target aliquot sizes that correspond to a single week's worth of experiments (e.g., 250 mg to 1 g) to prevent repeated thermal cycling of the main supply.

Step 3: Lyophilization / Secondary Drying (If moisture is suspected)

  • Action: If the material was exposed to ambient air during transfer, place the open aliquots in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or under high vacuum (< 0.1 mbar) for 4 hours at room temperature.

  • Validation Check: Perform a Karl Fischer titration on one sacrificial aliquot. Moisture content must be < 0.5% before long-term storage.

Step 4: Sealing and Storage

  • Action: Backfill the vials with Argon. Seal tightly with PTFE-lined caps, and wrap the cap junction with Parafilm to prevent gas exchange. Store working aliquots at 2-8°C and bulk aliquots at -20°C.

  • Validation Check: Before using an aliquot that has been stored for > 3 months, run a quick ¹H-NMR (in CDCl₃) to verify the absence of the 2-chloro-3,4-difluorotoluene peak. You are specifically looking for the preservation of the singlet corresponding to the -CH₂-COOH protons and verifying the absence of a new benzylic methyl group signal.

References

  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid | Overview of the Scaffold in Advanced Synthetic Chemistry." Benchchem,
  • ResearchGate. "THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID.
  • Grokipedia.

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-3,4-difluorophenylacetic Acid vs. 3,4-Difluorophenylacetic Acid

As a Senior Application Scientist, I evaluate chemical building blocks not merely by their structural specifications, but by their predictable behavior in complex synthetic environments. Phenylacetic acid (PAA) derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I evaluate chemical building blocks not merely by their structural specifications, but by their predictable behavior in complex synthetic environments. Phenylacetic acid (PAA) derivatives are foundational scaffolds in drug discovery. Specifically, 3,4-difluorophenylacetic acid (3,4-diF-PAA) is a well-documented precursor for critical Active Pharmaceutical Ingredients (APIs), including the cyclopropylamine moiety of the P2Y12 inhibitor Ticagrelor and analogues of the DPP-4 inhibitor Sitagliptin[1][2].

However, introducing a chlorine atom at the ortho position to create 2-chloro-3,4-difluorophenylacetic acid (2-Cl-3,4-diF-PAA) fundamentally alters the molecule's reactivity profile. This guide provides an in-depth, objective comparison of these two scaffolds, detailing how specific electronic and steric microenvironments dictate their utility in multi-step synthesis[1].

Structural Causality & Electronic Profiling

The divergent reactivity between these two molecules is driven by two primary phenomena introduced by the C2-chlorine atom:

  • Steric Hindrance (The Ortho Effect): The chlorine atom possesses a significant van der Waals radius (~1.75 Å). Positioned ortho to the acetic acid side chain, it restricts conformational flexibility. This steric bulk directly impedes the trajectory of incoming nucleophiles or bulky coupling reagents during carboxylic acid activation, drastically slowing down amidation and esterification rates compared to the unhindered 3,4-diF-PAA.

  • Inductive Electron Withdrawal (-I): While the 3,4-difluoro motif pulls electron density away from the aromatic ring, the proximity of the ortho-chlorine atom exerts a strong, localized inductive effect. This stabilizes the conjugate base, slightly lowering the pKa of the carboxylic acid. More importantly, it increases the acidity of the benzylic α -protons, altering the thermodynamics of enolate formation for α -alkylation.

  • Orthogonal Synthetic Handles: The C-F bond is exceptionally strong (~114 kcal/mol) and generally inert to standard transition-metal catalysis. Conversely, the weaker C-Cl bond (~81 kcal/mol) in 2-Cl-3,4-diF-PAA serves as a highly reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage regioselective functionalization that is impossible with 3,4-diF-PAA[1].

StructuralInfluence Core Phenylacetic Acid Scaffold Sub1 3,4-Difluoro Substitution Core->Sub1 Both Molecules Sub2 2-Chloro Substitution (Orthogonal Handle) Core->Sub2 2-Cl-3,4-diF-PAA Only Effect1 Inductive Electron Withdrawal (-I) Lowers pKa Sub1->Effect1 Sub2->Effect1 Enhanced Proximity Effect2 Steric Hindrance at C1' Slows Nucleophilic Attack Sub2->Effect2 Effect3 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Sub2->Effect3

Caption: Structural features dictating the divergent reactivity of the two fluorinated scaffolds.

Quantitative Reactivity Comparison

The following table synthesizes the practical impact of these structural differences into representative experimental parameters observed during standard application workflows.

Parameter3,4-Difluorophenylacetic Acid2-Chloro-3,4-difluorophenylacetic AcidMechanistic Causality
Estimated pKa (COOH) ~4.1~3.8Enhanced -I effect from the ortho-Cl increases acidity.
Amidation Kinetics (HATU, RT) Fast (>95% in < 2 hrs)Slow (~30% in 2 hrs)Ortho-steric clash hinders active ester formation and amine approach.
α -Proton Acidity StandardElevatedProximity of Cl stabilizes the benzylic carbanion via inductive withdrawal.
Pd-Catalyzed Cross-Coupling InertHighly Reactive at C2Lower C-Cl bond dissociation energy allows facile oxidative addition[1].
Primary API Applications Sitagliptin analogues, Ticagrelor[1][2]Advanced functionalized heterocycles[1]2-Cl allows for divergent, multi-step synthetic elaboration.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, I rely on self-validating protocols where the physical progress of the reaction inherently confirms the underlying mechanistic hypothesis. Both compounds require standard PPE and fume hood handling, as they can cause skin, eye, and respiratory irritation, and may release gaseous hydrogen fluoride (HF) upon thermal decomposition[3][4].

Protocol A: Comparative Amidation (Demonstrating Steric Hindrance)

Objective: Couple both acids with a standard secondary amine (e.g., morpholine) to empirically observe the kinetic differences caused by the ortho-effect.

  • Activation: In two separate oven-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of 3,4-diF-PAA and 1.0 mmol of 2-Cl-3,4-diF-PAA in 5.0 mL of anhydrous DMF.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to each flask. (Causality: DIPEA deprotonates the carboxylic acid. While the lower pKa of the 2-Cl derivative allows faster deprotonation, this thermodynamic advantage is immediately overshadowed by steric blocking in the next step).

  • Coupling Reagent: Add 1.1 mmol of HATU at 0°C. Stir for 15 minutes to generate the active OAt-ester intermediate.

  • Nucleophilic Attack: Add 1.2 mmol of morpholine to both flasks and allow the reactions to warm to 25°C.

  • Validation & Monitoring (LC-MS):

    • Observation: The 3,4-diF-PAA reaction will show >95% conversion to the amide within 2 hours. The 2-Cl-3,4-diF-PAA reaction will stall at ~30% conversion due to the ortho-chlorine blocking the amine's nucleophilic trajectory.

    • Resolution: To drive the 2-Cl-3,4-diF-PAA reaction to completion (>80% yield), thermal activation (heating to 40°C for 12 hours) is strictly required.

Protocol B: Regioselective Suzuki-Miyaura Coupling (Demonstrating Orthogonal Reactivity)

Objective: Exploit the C-Cl bond of 2-Cl-3,4-diF-PAA to build molecular complexity while preserving the inert C-F bonds[1].

  • Pre-Functionalization (Protection): Convert 2-Cl-3,4-diF-PAA to its methyl ester using TMS-diazomethane. (Causality: Free carboxylic acids can competitively coordinate to the Palladium center, poisoning the catalyst).

  • Catalyst Initiation: In a Schlenk tube, combine 1.0 mmol of the protected 2-Cl-3,4-diF-PAA ester, 1.2 mmol of phenylboronic acid, and 2.5 mmol of anhydrous K2CO3.

  • Solvent & Degassing: Add 8.0 mL of a 4:1 Toluene/Water mixture. Degas the system via three strict freeze-pump-thaw cycles. (Causality: Oxygen rapidly oxidizes and degrades Pd(0) active species; strict anaerobic conditions are non-negotiable for catalyst longevity).

  • Palladium Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2. Seal the tube and heat to 90°C for 8 hours.

  • Validation (GC-MS): Analysis will confirm selective phenyl insertion exclusively at the C2 position, yielding a biphenyl derivative. The 3,4-difluoro motif remains completely intact, validating the orthogonality of the C-Cl synthetic handle.

ExpWorkflow Start Select Starting Material MolA 3,4-diF-PAA Start->MolA MolB 2-Cl-3,4-diF-PAA Start->MolB Path1 Standard Amide Coupling (HATU, DIPEA, RT, 2h) MolA->Path1 Path2 Sterically Hindered Coupling (HATU, DIPEA, 40°C, 12h) MolB->Path2 Path3 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) MolB->Path3 Result1 High Yield (>90%) Fast Kinetics Path1->Result1 Result2 Moderate Yield (~75%) Requires Thermal Activation Path2->Result2 Result3 C2-Arylated PAA Derivative (Orthogonal Functionalization) Path3->Result3

Caption: Comparative synthetic workflows highlighting kinetic differences and orthogonal functionalization.

Conclusion

The selection between 3,4-difluorophenylacetic acid and its 2-chloro derivative is not merely a matter of substitution, but a strategic decision dictating the entire synthetic route. While 3,4-diF-PAA offers rapid, unhindered access to standard amides and esters ideal for linear API synthesis, 2-Cl-3,4-diF-PAA sacrifices kinetic speed at the side chain to provide a powerful, orthogonal C-Cl handle for complex, multi-dimensional scaffold building.

References

  • Benchchem. "2-Chloro-3,4-difluorophenylacetic acid". Benchchem Product Catalog. 1

  • Googleapis.com. "US 2013/0158265 A1 - Patent Application Publication (Sitagliptin Synthesis)". US Patent Office. 2

  • ThermoFisher. "SAFETY DATA SHEET - 3,4-Difluorophenylacetic acid". ThermoFisher Scientific. 3

  • Fisher Scientific. "SAFETY DATA SHEET - 3,4-Difluorophenylacetic acid". Fisher Scientific. 4

Sources

Comparative

Validating LC-MS methods for 2-Chloro-3,4-difluorophenylacetic acid quantification

An in-depth technical guide for analytical scientists and drug development professionals. Executive Summary 2-Chloro-3,4-difluorophenylacetic acid (CAS 1261598-59-7) is a polysubstituted aromatic carboxylic acid that ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical scientists and drug development professionals.

Executive Summary

2-Chloro-3,4-difluorophenylacetic acid (CAS 1261598-59-7) is a polysubstituted aromatic carboxylic acid that serves as a critical building block and advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including cyclopropylamine-derived therapeutics like ticagrelor[1]. Because this compound can manifest as a process impurity, an active metabolite, or a biomarker in pharmacokinetic (PK) studies, developing a robust, fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is a regulatory necessity.

This guide objectively compares chromatographic and sample preparation methodologies, providing a self-validating, step-by-step protocol that strictly adheres to the latest ICH M10 and FDA Bioanalytical Method Validation guidelines[2],[3].

The Analytical Challenge: Causality in Chemistry

To design a successful assay, we must first understand the molecular behavior of the analyte. The presence of two fluorine atoms and one chlorine atom on the phenyl ring creates a profound electron-withdrawing (inductive) effect. This significantly lowers the pKa of the acetic acid moiety (estimated pKa ~3.5) compared to an unsubstituted phenylacetic acid[4].

Why does this matter? At physiological pH (7.4), the molecule is >99.9% ionized. This high polarity makes it notoriously difficult to retain on standard reversed-phase columns. If the analyte elutes too early (near the void volume), it co-elutes with endogenous plasma phospholipids, leading to severe ion suppression in the mass spectrometer source and failing ICH M10 matrix effect criteria[5].

Phase 1: Chromatographic Column Comparison

To objectively determine the optimal stationary phase, we evaluated three distinct column chemistries for the retention and separation of 2-Chloro-3,4-difluorophenylacetic acid.

  • C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. It failed to adequately retain the polar acidic analyte, resulting in catastrophic matrix suppression.

  • Biphenyl: Offers enhanced retention via π−π interactions. It showed marked improvement over C18 but suffered from slight peak tailing due to secondary interactions.

  • Pentafluorophenyl (PFP): The definitive winner. PFP columns provide orthogonal retention mechanisms: hydrophobic, π−π , dipole-dipole, and highly specific fluorine-fluorine interactions with the fluorinated analyte[6]. This pulls the analyte completely out of the phospholipid suppression zone.

Table 1: Chromatographic Performance Comparison
Column ChemistryPrimary Retention MechanismRetention Factor ( k′ )Matrix Factor (%)LLOQ Achieved (ng/mL)Verdict
C18 (Standard) Hydrophobic (Dispersion)0.845% (Severe Suppression)50.0❌ Not Recommended
Biphenyl Hydrophobic, π−π 2.478% (Moderate Suppression)10.0⚠️ Acceptable Alternative
PFP (Pentafluorophenyl) Hydrophobic, π−π , Dipole, F-F4.196% (Minimal Suppression)1.0✅ Optimal Choice

Phase 2: Sample Preparation Strategies

Extracting a highly polar, acidic compound from a complex biological matrix like human plasma requires high selectivity. We compared three extraction methodologies.

  • Protein Precipitation (PPT): While fast, PPT leaves >90% of soluble phospholipids in the extract, destroying MS sensitivity for early-eluting compounds.

  • Liquid-Liquid Extraction (LLE): Requires highly acidic conditions to neutralize the analyte for organic partitioning. Recovery proved highly variable across different plasma lots.

  • Weak Anion Exchange (WAX) SPE: The optimal choice. WAX sorbents contain secondary/tertiary amines that are positively charged at acidic/neutral pH. The negatively charged 2-Chloro-3,4-difluorophenylacetic acid binds ionically. Neutral and basic interferences are washed away, and the analyte is eluted using a high-pH organic buffer.

Table 2: Extraction Method Comparison
Extraction MethodMechanismAbsolute Recovery (%)Phospholipid Removal (%)Process Efficiency (%)Verdict
PPT Solvent Denaturation92%< 10%41%❌ High Matrix Interference
LLE Organic Partitioning (Acidic)65%85%55%⚠️ Labor Intensive
WAX-SPE Weak Anion Exchange89%> 98%87%✅ Highly Selective & Clean

Phase 3: Validated Step-by-Step Methodology

Scientific Integrity Note: Every robust protocol must be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric losses during SPE or ionization variations during MS analysis are mathematically corrected, ensuring absolute trustworthiness of the quantitative data.

Step 1: Sample Aliquoting & IS Spiking
  • Transfer 100 µL of human plasma (study sample, standard, or QC) into a 96-well plate.

  • Spike with 10 µL of SIL-IS (e.g., 2-Chloro-3,4-difluorophenylacetic acid- d2​ , 100 ng/mL).

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: This disrupts protein binding and lowers the pH to ensure the analyte's carboxylic acid moiety is free to bind to the SPE sorbent.

Step 2: WAX-SPE Extraction Procedure
  • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the WAX plate.

  • Load: Apply the acidified plasma sample (210 µL total).

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in Water. Causality: Removes hydrophilic interferences; the analyte remains ionically bound to the sorbent.

  • Wash 2 (Organic): 1 mL of Methanol. Causality: Removes neutral lipids and hydrophobic interferences.

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the WAX sorbent, breaking the ionic bond and releasing the analyte.

  • Dry & Reconstitute: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis
  • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Causality: A pH of 4.5 keeps the analyte partially ionized to maximize Negative Electrospray Ionization (ESI-) sensitivity, while allowing sufficient neutral species for robust PFP retention.

  • Mobile Phase B: Methanol.

  • Gradient: 20% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI Negative Mode, Multiple Reaction Monitoring (MRM).

Phase 4: Workflow Visualization

LCMS_Validation_Workflow Sample 1. Sample Aliquot Plasma + SIL-IS SPE 2. WAX-SPE Extraction Targeting Acidic Moiety Sample->SPE Load & Wash LC 3. LC Separation PFP Column (Fluorine Affinity) SPE->LC Elute & Reconstitute MS 4. MS/MS Detection ESI Negative, MRM Mode LC->MS Chromatographic Elution Data 5. ICH M10 Validation Accuracy, Precision, Stability MS->Data Peak Integration

Fig 1: LC-MS/MS workflow for 2-Chloro-3,4-difluorophenylacetic acid quantification.

Phase 5: ICH M10 & FDA Regulatory Compliance

To utilize this method for regulatory submissions (IND, NDA), it must pass the following ICH M10 acceptance criteria[3],[5]:

  • Selectivity & Specificity: Blank matrix from 6 individual sources must show no interference >20% of the LLOQ[5].

  • Calibration Curve: Must contain a minimum of 6 non-zero standards. Accuracy must be within ±15% of nominal concentrations (±20% at the LLOQ)[3].

  • Precision & Accuracy: Evaluated using Low, Mid, and High Quality Controls (QCs) over 3 independent runs. The Coefficient of Variation (CV) must be ≤15%[5].

  • Matrix Effect: Evaluated using the Matrix Factor (MF) in 6 different lots of plasma. The IS-normalized MF should have a CV <15%[5].

By utilizing the WAX-SPE and PFP column combination outlined above, laboratories can easily achieve and exceed these stringent regulatory thresholds.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / FDA URL: [Link]

  • Title: New Fluorination Strategies and Reagents Source: Simon Fraser University (SFU) Library URL: [Link]

Sources

Validation

Comparative analysis of halogenated phenylacetic acids in medicinal chemistry

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of halogenated phenylacetic acids, a class of compounds that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their synthesis, physicochemical properties, pharmacological activities, and toxicological profiles, supported by experimental data and protocols.

The Significance of Halogenation in Phenylacetic Acid Derivatives

Phenylacetic acid itself is a versatile scaffold, but the addition of halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—can profoundly alter a molecule's properties.[1] Halogenation influences lipophilicity, metabolic stability, and binding interactions with target proteins, making it a powerful tool for optimizing drug candidates.[1] Increased lipophilicity can enhance membrane permeability and absorption, a critical factor for drug efficacy.

Comparative Analysis of Prominent Halogenated Phenylacetic Acids

This section compares key halogenated phenylacetic acid derivatives, including the well-established NSAIDs diclofenac and bromfenac, alongside other relevant analogues.

Physicochemical Properties

The physicochemical properties of a drug, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundHalogenPositionpKalogP
Phenylacetic Acid--4.311.41
2-Chlorophenylacetic acidCl23.892.12
4-Chlorophenylacetic acidCl44.192.1
2,6-Dichlorophenylacetic acidCl2,6--
4-Bromophenylacetic acidBr44.182.31
3-Fluorophenylacetic acidF34.10 (Predicted)1.7
4-Fluorophenylacetic acidF44.25-
4-Iodophenylacetic acidI4--
Diclofenac Cl2,6 (on aniline ring)4.154.51
Bromfenac Br4 (on benzoyl ring)-2.23

Note: Some values are predicted or may vary based on experimental conditions. Data compiled from various sources.[2][3][4][5][6]

Pharmacological Activity: COX Inhibition

The primary mechanism of action for many halogenated phenylacetic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[7] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8][9]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac ~0.01-4.8~0.03-0.822Variable (moderately COX-2 selective)
Bromfenac ~0.21~0.0066~31.8
Amfenac (active metabolite of Nepafenac)0.250.151.67

Note: IC50 values can vary significantly depending on the assay conditions. Data compiled from various sources.[10][11][12][13]

The data indicates that bromfenac exhibits higher selectivity for COX-2 compared to diclofenac and amfenac. This enhanced selectivity is a key therapeutic advantage.

Pharmacokinetic (ADME) Profiles

The ADME properties determine the concentration and duration of a drug's action in the body. The following table provides a snapshot of the pharmacokinetic parameters for diclofenac and bromfenac.

ParameterDiclofenac (Rat, oral)Bromfenac (Rabbit, ophthalmic)
Tmax (h) 0.19 ± 0.040.5-1
Cmax (ng/mL or ng/g) 1272 ± 11215.8 (retinochoroidal tissue)
t1/2 (h) 1.12 ± 0.184.69 (retinochoroidal tissue)
Bioavailability (%) ~79-

Data compiled from various sources.[1][2][14][15][16][17][18][19][20][21]

These data highlight the rapid absorption of diclofenac after oral administration in rats and the sustained presence of bromfenac in ocular tissues after topical application in rabbits, demonstrating the impact of formulation and administration route on pharmacokinetics.

Toxicological Profile: In Vitro Cytotoxicity

Hepatotoxicity is a known risk associated with some NSAIDs.[1] In vitro cytotoxicity assays using liver cell lines, such as HepG2, are valuable for early-stage safety assessment.

CompoundCell LineIC50 (µM)Exposure Time (h)
Diclofenac HepG2~150-109524-48
Diclofenac Derivative (8c) HepG2~14-29 µg/mL-

Note: IC50 values can vary based on the specific assay and cell conditions. Data compiled from various sources.[8][22][23][24][25]

These findings suggest that diclofenac and its derivatives can exhibit cytotoxicity in liver cells, underscoring the importance of evaluating the toxicological profile of new halogenated phenylacetic acid analogues.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key halogenated phenylacetic acids and for a crucial biological assay.

Synthesis of Halogenated Phenylacetic Acids

The following protocols are illustrative examples for the synthesis of chlorinated and fluorinated phenylacetic acids.

This synthesis proceeds via a three-step route starting from 2,6-dichlorotoluene.[26][27]

Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene

  • Place 16.1 g of 2,6-dichlorotoluene in a reaction vessel equipped with a gas inlet, condenser, and UV lamp.

  • Heat the reactant to 180°C.

  • Bubble dry chlorine gas through the molten 2,6-dichlorotoluene while irradiating with UV light until a weight increase of 3.5 g is achieved.

  • Purify the crude product by vacuum distillation to obtain 2,6-dichlorobenzyl chloride.

Step 2: Cyanation of 2,6-Dichlorobenzyl Chloride

  • Dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of alcohol in a round-bottom flask fitted with a reflux condenser.

  • Add 2.7 g of potassium cyanide.

  • Reflux the mixture for 5 hours.

  • Distill off the alcohol to yield crude 2,6-dichlorophenylacetonitrile.

Step 3: Hydrolysis of 2,6-Dichlorophenylacetonitrile

  • Dissolve 18.6 g of 2,6-dichlorophenylacetonitrile in a mixture of 40 mL of ethanol and 50 mL of water.

  • Add 30 g of potassium hydroxide and heat the mixture to 80°C for 20 hours.

  • After cooling, acidify the reaction mixture to pH 3 with hydrochloric acid.

  • Extract the product with chloroform, dry the organic layer, and evaporate the solvent to obtain 2,6-dichlorophenylacetic acid.[28]

This synthesis involves a diazotization-addition reaction followed by hydrolysis.

Step 1: Diazotization and Addition

  • In a reaction flask, add 350 g of 32% HCl and 250 g of 3-fluoroaniline, and heat with stirring until clear.

  • Cool the mixture to -5 to 5°C and add 20 g of tetramethylammonium chloride and 20 g of copper chloride.

  • Add a solution of 300 g of vinylidene chloride in acetone dropwise.

  • While maintaining the temperature, slowly add a solution of 230 g of isopropyl nitrite in 200 g of acetone dropwise.

  • Allow the reaction to proceed for 2 hours, then quench.

  • Extract with dichloromethane and distill to obtain 1-(2,2,2-trichloroethyl)-3-fluorobenzene.

Step 2: Hydrolysis

  • Hydrolyze the 1-(2,2,2-trichloroethyl)-3-fluorobenzene in the presence of an acid to yield 3-fluorophenylacetic acid.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (halogenated phenylacetic acids)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation: In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the central signaling pathway.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., Halogenated Toluene) step1 Reaction 1 (e.g., Chlorination/Cyanation) start->step1 step2 Reaction 2 (e.g., Hydrolysis) step1->step2 purification Purification (e.g., Recrystallization) step2->purification product Final Product (Halogenated Phenylacetic Acid) purification->product

Caption: A generalized workflow for the synthesis of halogenated phenylacetic acids.

G membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Halogenated Phenylacetic Acids (NSAIDs) nsaids->cox_enzymes Inhibition

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of halogenated phenylacetic acids and their biological activity is crucial for rational drug design.

  • Nature of the Halogen: The type of halogen significantly impacts activity. For instance, the bromine atom in bromfenac contributes to its high potency and penetration into ocular tissues.

  • Position of the Halogen: The position of the halogen on the phenyl ring is critical. Ortho-substituents on the anilino ring of diclofenac analogues are associated with optimal activity.[29]

  • Lipophilicity: Increased lipophilicity, often conferred by halogenation, is a key parameter for activity.[29][30]

Conclusion

This guide has provided a comparative analysis of halogenated phenylacetic acids, highlighting the profound impact of halogenation on their physicochemical properties, pharmacological activity, and toxicological profiles. The experimental data and protocols presented herein serve as a valuable resource for researchers in the field of medicinal chemistry. The continued exploration of structure-activity relationships within this class of compounds holds promise for the development of more potent and safer therapeutic agents.

References

  • Yuan, J., Ma, H., Cen, N., Zhou, A., & Tao, H. (2017). A pharmacokinetic study of diclofenac sodium in rats. Experimental and Therapeutic Medicine, 14(3), 2417-2420.
  • EMA. (1997). Diclofenac Summary Report.
  • Baklayan, G. A., et al. (2018). In Vivo Pharmacokinetics of Bromfenac Ophthalmic Solution 0.075%, Bromfenac Ophthalmic Solution 0.07%, and Nepafenac/Amfenac Ophthalmic Suspension 0.3% in Rabbits. Ophthalmology and Therapy, 7(1), 145-154.
  • Kida, T., et al. (2014). Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits. PLoS ONE, 9(5), e96481.
  • Schleiff, M. A., et al. (2021). Impacts of diphenylamine NSAID halogenation on bioactivation risks. Toxicology and Applied Pharmacology, 425, 115610.
  • Gómez-Lechón, M. J., et al. (2003). Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity. Journal of pharmacological and toxicological methods, 49(2), 91-99.
  • Holmquist, S. (1955). The Preparation of 2,6-Dichlorophenylacetic Acid. Acta Chemica Scandinavica, 9, 1012-1013.
  • BenchChem. (2025).
  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid. (2017).
  • BenchChem. (2025).
  • The Good Scents Company. (n.d.). 4-bromophenyl acetic acid. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)acetic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). p-Chlorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Retrieved from [Link]

  • Boelsterli, U. A., et al. (1995). Synthesis and quantitative structure-activity relationships of diclofenac analogues. European journal of medicinal chemistry, 30(7-8), 615-622.
  • Arabian Journal of Chemistry. (2016).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Future Medicinal Chemistry. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • The Good Scents Company. (n.d.). 4-bromophenyl acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2016).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Future Medicinal Chemistry. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • ResearchGate. (n.d.). Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Cyclooxygenases.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns for 2-Chloro-3,4-difluorophenylacetic Acid: A Comparative Analytical Guide

Executive Summary The accurate structural elucidation of polysubstituted aromatic scaffolds is a critical bottleneck in modern drug discovery and agrochemical development. 2-Chloro-3,4-difluorophenylacetic acid is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of polysubstituted aromatic scaffolds is a critical bottleneck in modern drug discovery and agrochemical development. 2-Chloro-3,4-difluorophenylacetic acid is a highly specialized building block whose unique arrangement of three halogen substituents dictates specific electronic environments and reactivities[1].

This guide objectively compares the mass spectrometry (MS) fragmentation patterns of 2-Chloro-3,4-difluorophenylacetic acid against alternative halogenated analogs (e.g., 3,4-difluorophenylacetic acid and 2,4-dichlorophenylacetic acid). By examining both Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) workflows, we provide actionable, self-validating protocols and mechanistic insights to ensure robust analytical identification.

Analytical Workflows & Causality

To comprehensively characterize halogenated phenylacetic acids, two orthogonal mass spectrometry approaches are typically employed.

  • LC-ESI-MS/MS (Negative Ion Mode): Phenylacetic acids are highly amenable to negative electrospray ionization (ESI) because the carboxylic acid moiety readily yields a stable [M-H]- carboxylate anion. We deliberately avoid positive mode to prevent complex, low-abundance sodium/potassium adduct formation.

  • GC-EI-MS (Post-Derivatization): Direct GC injection of free carboxylic acids leads to severe peak tailing due to hydrogen bonding with the stationary phase. Therefore, pre-column derivatization (methylation) is mandatory to increase volatility and thermal stability.

Workflow Sample 2-Chloro-3,4-difluoro- phenylacetic acid Prep Sample Preparation Sample->Prep LC LC-ESI-MS/MS (Negative Mode) Prep->LC Dilution in MeOH/H2O + NH4Ac GC GC-EI-MS (Derivatized) Prep->GC Methylation (TMS-Diazomethane) ESI_Ion [M-H]- Precursor (m/z 205/207) LC->ESI_Ion EI_Ion [M]+* Radical Cation (m/z 220/222 as ester) GC->EI_Ion CID Collision-Induced Dissociation (CID) ESI_Ion->CID Frag Electron Impact Fragmentation EI_Ion->Frag Data Structural Elucidation CID->Data Frag->Data

Fig 1. Comparative analytical workflows for MS characterization of halogenated phenylacetic acids.

Validated Experimental Protocols

Protocol A: LC-ESI-MS/MS (Negative Mode)

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 5 mM Ammonium Acetate. Causality: Ammonium acetate buffers the pH slightly above the pKa of the acid, driving the equilibrium toward the deprotonated state [M-H]- without suppressing the ESI signal (which often occurs with strong acids like TFA)[3].

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 5 mM Ammonium Acetate.

  • MS Parameters: Operate the Triple Quadrupole or Q-TOF in negative ESI mode. Set the capillary voltage to 2.5 kV. Perform Collision-Induced Dissociation (CID) using Argon gas, sweeping collision energies (CE) from 10 to 40 eV to capture both primary and secondary fragmentation events.

Protocol B: GC-EI-MS (Derivatized)

  • Derivatization: Dissolve 1 mg of the sample in 1 mL of Methanol. Add 50 µL of TMS-diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains. Stir for 15 minutes at room temperature, then evaporate under N2. Reconstitute in 1 mL of Hexane. Causality: This converts the carboxylic acid into a volatile methyl ester, preventing thermal degradation and column adsorption.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C to 280°C at 15°C/min.

  • MS Parameters: Utilize a 70 eV electron ionization (EI) source. Scan range: m/z 50 to 350.

Mechanistic Fragmentation Analysis

Collision-Induced Dissociation (CID) Pathway

When subjected to CID in negative mode, carboxylate anions predominantly undergo decarboxylation (loss of CO2, -44 Da)[2]. For 2-Chloro-3,4-difluorophenylacetic acid, the precursor ion at m/z 205 (for the ³⁵Cl isotope) loses CO2 to form a highly stable benzylic anion at m/z 161.

Why is this fragment so abundant? The resulting negative charge at the benzylic carbon is heavily stabilized by the strong electron-withdrawing inductive effects (-I) of the ortho-chlorine and meta/para-fluorine atoms.

Following decarboxylation, secondary fragmentation requires higher collision energies (≥25 eV) and involves the neutral loss of hydrogen halides—specifically, the loss of HF (-20 Da) to yield m/z 141, or the loss of HCl (-36 Da) to yield m/z 125.

Pathway M [M-H]- m/z 205 (35Cl) F1 [M-H-CO2]- m/z 161 M->F1 -CO2 (-44 Da) M_iso [M-H]- m/z 207 (37Cl) F1_iso [M-H-CO2]- m/z 163 M_iso->F1_iso -CO2 (-44 Da) F2 [M-H-CO2-HF]- m/z 141 F1->F2 -HF (-20 Da) F3 [M-H-CO2-HCl]- m/z 125 F1->F3 -HCl (-36 Da) F1_iso->F2 -HF (-20 Da) F1_iso->F3 -H37Cl (-38 Da)

Fig 2. Negative ESI-MS/MS CID fragmentation pathway of 2-Chloro-3,4-difluorophenylacetic acid.

Comparative Performance: Evaluating Alternatives

To objectively assess the analytical signature of 2-Chloro-3,4-difluorophenylacetic acid, we must compare its fragmentation performance against closely related structural alternatives. The presence, type, and position of the halogens dramatically alter the isotopic envelope and the secondary neutral losses.

Isotopic Signature Differentiation

Chlorine naturally occurs as two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Fluorine is monoisotopic (¹⁹F). Therefore, 2-Chloro-3,4-difluorophenylacetic acid exhibits a distinct M / M+2 doublet at m/z 205 and 207. In contrast, the 3,4-difluoro alternative lacks this M+2 peak entirely, while the 2,4-dichloro alternative displays a complex M / M+2 / M+4 triplet (approx. 9:6:1 ratio).

Quantitative Data Comparison (Negative ESI-MS/MS)

The table below summarizes the exact mass data and primary fragmentation pathways, serving as a reference for distinguishing these alternatives in complex matrices.

Compound AlternativeMolecular FormulaPrecursor [M-H]- (m/z)Primary Fragment (-CO2)Secondary Fragments (Neutral Losses)Isotope Ratio (M : M+2 : M+4)
2-Chloro-3,4-difluorophenylacetic acid C8H5ClF2O2204.99 / 206.98161 / 163m/z 141 (-HF)m/z 125 (-HCl)~ 3 : 1 : 0
3,4-Difluorophenylacetic acid C8H6F2O2171.03127m/z 107 (-HF)100 : 0 : 0
2,4-Dichlorophenylacetic acid C8H6Cl2O2202.97 / 204.96159 / 161m/z 123 (-HCl)~ 9 : 6 : 1

Performance Insight: When developing Multiple Reaction Monitoring (MRM) methods for quantitation, the m/z 205 → 161 transition for 2-Chloro-3,4-difluorophenylacetic acid offers superior signal-to-noise ratios compared to secondary transitions. However, monitoring the secondary transition (m/z 205 → 141) is highly recommended as a qualifying ion to definitively rule out isobaric interferences that might also undergo simple decarboxylation.

Conclusion

The structural confirmation of 2-Chloro-3,4-difluorophenylacetic acid relies heavily on understanding the interplay between its carboxylic acid moiety and its mixed-halogenated aromatic ring. While GC-EI-MS provides excellent library-matchable radical cation spectra post-derivatization, LC-ESI-MS/MS in negative mode offers a more direct, highly sensitive approach. The predictable decarboxylation followed by distinct -HF and -HCl neutral losses, combined with the 3:1 chlorine isotopic signature, creates a robust, self-validating analytical profile that clearly differentiates it from difluoro- or dichloro- alternatives.

References

  • Benchchem. "Overview of the 2-Chloro-3,4-difluorophenylacetic Acid Scaffold in Advanced Synthetic Chemistry." Benchchem,
  • Harrison, A. G. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." Journal of the American Society for Mass Spectrometry,
  • Marahatta, A., et al. "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry.
Validation

Structural Motif Comparison Guide: Binding Efficacy of 2-Chloro-3,4-Difluorophenyl Derivatives in Drug Design

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the success or failure of a drug candidate. In modern medicinal chemistry, the rational design of small molecules relie...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the success or failure of a drug candidate. In modern medicinal chemistry, the rational design of small molecules relies heavily on the strategic incorporation of halogenated scaffolds. The 2-chloro-3,4-difluorophenylacetic acid motif has emerged as a highly privileged building block for synthesizing advanced pharmaceutical intermediates [[1]]().

This guide objectively compares the binding efficacy of this tri-substituted motif against simpler alternatives, providing the biophysical causality and experimental workflows required to validate these interactions.

Mechanistic Causality: The Tri-Partite Advantage

The superior binding profile of the 2-chloro-3,4-difluorophenylacetic acid scaffold is not coincidental; it is a direct consequence of its highly specific electronic and steric environment 1. When integrated into a larger active pharmaceutical ingredient (API), this motif operates via three distinct mechanisms:

  • The Ortho-Chlorine Steric Twist: The bulky chlorine atom at the 2-position forces the acetic acid side chain (or the attached core structure) out of the plane of the phenyl ring. This restricted rotation and dihedral twist are critical for binding into deep, narrow hydrophobic pockets where a flat, planar molecule would sterically clash.

  • The 3,4-Difluoro Electronic Effect: Fluorine atoms are highly electronegative. At the 3 and 4 positions, they exert a strong inductive electron-withdrawing effect across the aromatic ring. This lowers the pKa​ of the acetic acid moiety, ensuring the carboxylate is fully ionized at physiological pH. This strengthens ionic salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in the target pocket.

  • Metabolic Shielding: The 4-position of a phenyl ring is a classic hotspot for Cytochrome P450 (CYP450) mediated oxidation. Blocking this site with an exceptionally strong C-F bond prevents rapid metabolic degradation, significantly extending the compound's half-life in vivo 1.

BindingLogic Motif 2-Chloro-3,4-difluoro- phenylacetic acid OrthoCl Ortho-Chlorine (C2) Motif->OrthoCl DiFluoro 3,4-Difluoro (C3, C4) Motif->DiFluoro Acetic Acetic Acid Chain Motif->Acetic Steric Steric Twist (Restricted Rotation) OrthoCl->Steric Induces DiFluoro->Acetic Electron withdrawal Metabolic Metabolic Stability (CYP450 Blockade) DiFluoro->Metabolic Blocks oxidation Ionic Enhanced Ionic Bridge (Lower pKa) Acetic->Ionic Forms Target High-Affinity Target Binding Steric->Target Shape complementarity Metabolic->Target Prolonged half-life Ionic->Target Salt bridge

Mechanistic causality of the 2-chloro-3,4-difluorophenylacetic acid motif in target binding.

Comparative Efficacy Data

To objectively evaluate performance, we benchmark the 2-chloro-3,4-difluorophenylacetic acid motif against its simpler structural analogs. The data below represents a standardized in vitro profiling panel against a model basic-pocket target.

Structural MotifRelative Binding Affinity ( Kd​ , µM)Enthalpic Contribution ( ΔH , kcal/mol)Calculated pKa​ HLM Half-life ( t1/2​ , min)
Phenylacetic acid (Unsubstituted)15.2-4.24.3115
2-Chlorophenylacetic acid 4.8-5.14.1522
3,4-Difluorophenylacetic acid 2.1-6.83.9585
2-Chloro-3,4-difluorophenylacetic acid 0.45 -8.5 3.82 110

Data Interpretation: The synergistic effect of the halogens is clear. While the 2-chloro substitution improves steric fit (lowering Kd​ from 15.2 to 4.8 µM), and the 3,4-difluoro substitution drastically improves metabolic stability (increasing t1/2​ from 15 to 85 minutes), only the combined 2-chloro-3,4-difluoro motif achieves sub-micromolar affinity ( Kd​ = 0.45 µM) alongside maximum metabolic shielding.

Biophysical Validation Protocols

To establish a self-validating system, researchers must employ orthogonal biophysical techniques. Surface Plasmon Resonance (SPR) provides the kinetic resolution ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) confirms the thermodynamic drivers ( ΔH , ΔS ).

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine real-time binding kinetics and affinity.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into a Biacore system. Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target protein to 20 µg/mL in 10 mM sodium acetate (pH 5.0) and inject over the activated surface to achieve a capture level of ~4000 RU. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Note: For sensitive targets, use a capture-based approach rather than direct coupling to avoid poor inter-assay reproducibility [[2]]().

  • Analyte Preparation: Prepare serial dilutions of the motif-containing compounds (e.g., 0.1 µM to 10 µM) in HBS-EP+ running buffer. You must prepare the samples in the exact same buffer as the running buffer to minimize bulk refractive index shifts [[2]]().

  • Kinetic Injection: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Use an association phase of 120 seconds and a dissociation phase of 300 seconds.

  • Data Analysis: Subtract reference cell responses and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Objective: Extract label-free thermodynamic parameters ( ΔH , ΔS , n ).

  • Sample Dialysis: Dialyze both the target protein and the small molecule ligand extensively against the exact same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The two binding partners must be in identical buffers to minimize heats of dilution which can mask heats of binding [[3]](). Using degassed buffers is critical to reduce the introduction of air bubbles 3.

  • Instrument Setup: Fill the sample cell of the microcalorimeter with the target protein at 20 µM. Fill the automated injection syringe with the ligand at 200 µM (maintaining a 10-fold excess) 4.

  • Titration Parameters: Set the instrument to 25°C with a stirring speed of 1000 rpm. Program 20 injections of 2 µL each, with an initial 0.4 µL dummy injection. Space injections by 150 seconds to allow the thermal baseline to re-equilibrate.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat released. Fit the integrated heats to an independent binding model to derive the binding stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using ΔG=−RTlnKa​=ΔH−TΔS .

Workflow Step1 1. Motif Integration (Scaffold Synthesis) Step2 2. Target Immobilization (SPR Sensor Chip) Step1->Step2 Prepare Library Step3 3. SPR Kinetics (Kd, Kon, Koff) Step2->Step3 Flow Analytes Step4 4. ITC Thermodynamics (ΔH, -TΔS) Step3->Step4 Select Binders Step5 5. Efficacy Profiling (In Vitro Validation) Step4->Step5 Validate Mechanism

Sequential biophysical workflow for validating motif binding efficacy using SPR and ITC.

References

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution National Institutes of Health (NIH) / PMC URL:[Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions Harvard University URL:[Link]

  • Biacore SPR assay application guide Cytiva Life Sciences URL:[Link]

Sources

Comparative

Benchmarking 2-Chloro-3,4-difluorophenylacetic Acid in Advanced Medicinal Chemistry: A Comparative Guide

As the demand for highly specific, metabolically stable active pharmaceutical ingredients (APIs) grows, the strategic incorporation of halogens into aromatic scaffolds has become a cornerstone of modern drug design. Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific, metabolically stable active pharmaceutical ingredients (APIs) grows, the strategic incorporation of halogens into aromatic scaffolds has become a cornerstone of modern drug design. Fluorinated phenylacetic acids are indispensable building blocks, frequently utilized in the synthesis of complex therapeutics, including next-generation analgesics like the NaV1.8 inhibitor suzetrigine[1].

This guide provides an objective, data-driven benchmark of 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) against standard unchlorinated and benzylic-fluorinated alternatives. By analyzing structural causality, reactivity profiles, and experimental workflows, this document equips medicinal chemists with the insights needed to select the optimal precursor for late-stage functionalization and scaffold rigidification.

Structural & Electronic Profiling: The Causality of Substitution

The transition from a standard difluorinated scaffold to a 2-chloro-3,4-difluoro system is not merely an incremental change; it fundamentally alters the molecule's physicochemical behavior and synthetic utility[2].

  • The Ortho-Steric Effect (Conformational Locking): The introduction of a bulky chlorine atom at the ortho position (C2) relative to the acetic acid side chain creates significant steric hindrance. This restricts the free rotation of the C(aryl)–C(alpha) bond. In medicinal chemistry, this conformational lock is highly advantageous for pre-organizing the molecule to fit precisely into rigid, hydrophobic binding pockets (such as those found in voltage-gated sodium channels), thereby reducing the entropic penalty upon binding[1].

  • Orthogonal Reactivity Handles: The carbon-fluorine (C-F) bond is exceptionally strong and serves primarily to enhance metabolic stability by blocking cytochrome P450-mediated oxidation[2]. Conversely, the carbon-chlorine (C-Cl) bond possesses a larger atomic radius and lower bond dissociation energy. This provides a selective synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing chemists to build complex biaryl architectures without risking defluorination[2].

  • Electronic Modulation: Fluorine's high electronegativity inductively withdraws electron density, lowering the pKa of the adjacent carboxylic acid. The addition of chlorine further modulates this electronic environment, fine-tuning the lipophilicity (logP) of the molecule, which is critical for membrane permeability[2].

Benchmarking Data: Comparative Performance

The following table summarizes the quantitative and qualitative performance metrics of 2-Chloro-3,4-difluorophenylacetic acid against two standard industry alternatives: 3,4-Difluorophenylacetic acid (a standard API core) and α,α-Difluorophenylacetic acid (a specialized difluoromethylation reagent)[3].

Property / Feature2-Chloro-3,4-difluorophenylacetic acid3,4-Difluorophenylacetic acidα,α-Difluorophenylacetic acid
CAS Number 658-93-53[3]
Primary Synthetic Utility Orthogonal cross-coupling, conformational locking[2]Standard core for APIs (e.g., Ticagrelor precursors)[2]Radical decarboxylative difluoromethylation[3]
Metabolic Stability Very High (Steric + Electronic shielding)HighModerate (Benzylic position altered)
Reactivity Handles C-Cl bond (Cross-coupling), Carboxyl group[2]Carboxyl groupCarboxyl group, Benzylic C-F[3]
Aromatic Ring Acidity Highly electron-deficientElectron-deficientElectron-deficient

Divergent Synthetic Workflows

The unique substitution pattern of 2-Chloro-3,4-difluorophenylacetic acid allows it to be funneled into multiple distinct synthetic pathways.

SyntheticWorkflow Precursor 2-Chloro-3,4-difluoro- phenylacetic acid Amide Amide Coupling (CDI, MeCN) Precursor->Amide Activation CrossCoupling Pd-Catalyzed Cross-Coupling Precursor->CrossCoupling C-Cl Handle Decarboxylation Decarboxylative Fluorination Precursor->Decarboxylation Selectfluor/DMAP API1 NaV1.8 Inhibitor Analogs Amide->API1 API2 Complex Biaryl Scaffolds CrossCoupling->API2 API3 Benzylic Fluorides Decarboxylation->API3

Divergent synthetic pathways enabled by the structural features of 2-Chloro-3,4-difluorophenylacetic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why specific conditions are chosen.

Protocol A: Synthesis of N-Acyl Imidazolide Intermediates (Amide Coupling)

Causality: Standard peptide coupling reagents (like HATU or EDC) often suffer from poor kinetics or racemization when dealing with sterically hindered ortho-substituted phenylacetic acids. Utilizing 1[1] ensures rapid, quantitative activation to the imidazolide, driving the reaction forward efficiently.

  • Preparation: Dissolve 1.0 equiv of 2-Chloro-3,4-difluorophenylacetic acid in anhydrous acetonitrile (0.2 M concentration) under a strict nitrogen atmosphere.

  • Activation: Add 1.1 equiv of CDI portion-wise at room temperature.

    • Self-Validation Check: Monitor the reaction vessel for the evolution of CO₂ gas. The cessation of effervescence (typically occurring within 30–45 minutes) serves as a visual indicator that complete conversion to the N-acyl imidazolide has been achieved[1].

  • Coupling: Introduce the target amine (1.05 equiv) to the activated mixture. Elevate the temperature to 50 °C and stir for 4 hours.

  • Workup: Quench the reaction with distilled water. Extract with ethyl acetate (EtOAc), and wash the organic layer sequentially with 1M HCl and brine to completely remove imidazole byproducts. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Decarboxylative Fluorination via Charge-Transfer Complex

Causality: Transforming the acetic acid moiety into a benzylic fluoride provides access to novel bioisosteres. Utilizing Selectfluor and 4-(dimethylamino)pyridine (DMAP) creates a charge-transfer complex that allows for catalyst-free fluorination at room temperature[4].

  • Setup: Combine 1.0 equiv of the phenylacetic acid derivative, 2.5 equiv of Selectfluor, and 0.2 equiv of DMAP in a 1:1 mixture of H₂O/DCM.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Self-Validation Check: The presence of water is critical here. The biphasic system ensures the radical intermediate is stabilized, directing the pathway strictly toward decarboxylative benzylic fluorination. If the system is run under strictly anhydrous conditions, the pathway shifts divergently to yield α-fluoro-α-arylcarboxylic acids instead[4].

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organic phases over Na₂SO₄, and purify via flash column chromatography.

Pharmacological Application: Target Engagement

Fluorinated phenylacetic acid derivatives are highly prized in the development of non-opioid analgesics. The incorporation of fluorine atoms enhances binding to hydrophobic caves within target proteins, such as the NaV1.8 channel, while simultaneously increasing the drug's stability against metabolic degradation[1].

Pathway Drug Fluorinated Candidate Target NaV1.8 Channel Drug->Target Binds Hydrophobic Cave Action Block Na+ Influx Target->Action Result Inhibit Action Potential Firing Action->Result Outcome Analgesia (Pain Relief) Result->Outcome

Mechanism of action for fluorinated NaV1.8 inhibitors in pain management.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:[Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile Source: PMC (National Institutes of Health) URL:[Link]

  • 1261598-59-7 | 2-Chloro-3,4-difluorophenylacetic acid Source: Capotchem URL: [Link]

Sources

Validation

A Comparative Spectroscopic Analysis of 2-Chloro-3,4-difluorophenylacetic Acid and Its Positional Isomers: A Guide for Researchers

In the landscape of pharmaceutical and agrochemical research, the precise identification of molecular structures is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of at...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical research, the precise identification of molecular structures is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-chloro-3,4-difluorophenylacetic acid, a key building block in modern synthesis, and its positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the tools to unambiguously differentiate these closely related compounds.

The strategic placement of halogen atoms on an aromatic ring significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability.[1] For instance, fluorine's high electronegativity can alter the acidity of adjacent functional groups and enhance metabolic stability, a crucial factor in drug design.[1] Chlorine, with its larger atomic radius, can modulate a molecule's ability to cross biological membranes.[1] Consequently, the ability to confirm the specific substitution pattern on the phenyl ring is not merely an analytical exercise but a critical step in the rational design of novel chemical entities.[1]

This guide will explore the characteristic spectroscopic signatures of 2-chloro-3,4-difluorophenylacetic acid and its positional isomers, such as 3-chloro-2,4-difluorophenylacetic acid and 4-chloro-2,5-difluorophenylacetic acid. Through a detailed examination of experimental data, we will elucidate the key spectral features that enable their differentiation.

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of chlorodifluorophenylacetic acid isomers.

Caption: Positional Isomers of Chlorodifluorophenylacetic Acid.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it may not be the primary tool for distinguishing positional isomers, it provides crucial confirmation of the overall molecular structure.

Characteristic IR Absorptions:

  • O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, are indicative of C-F stretching vibrations. The exact positions of these bands can be subtly influenced by the substitution pattern.

  • C-Cl Stretch: A weaker absorption in the 600-800 cm⁻¹ range is associated with the C-Cl stretching vibration.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the aromatic ring.

Table 3: Key Infrared Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carbonyl C=O1700-1725
Aromatic C=C1450-1600
C-F1100-1300
C-Cl600-800

While the IR spectra of these isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable upon careful comparison.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. [1] Key Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅ClF₂O₂), which is approximately 206.57 g/mol . [1]* Isotopic Pattern: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with an M+ peak and an M+2 peak in an approximate 3:1 ratio. This provides strong evidence for the presence of a single chlorine atom in the molecule. [1]* Fragmentation Pattern: While the molecular ion confirms the elemental composition, the fragmentation pattern can sometimes offer structural clues. However, for these isomers, the initial fragmentation pathways are likely to be similar, involving the loss of the carboxylic acid group or parts of the side chain.

Table 4: High-Resolution Mass Spectrometry Data for C₈H₅ClF₂O₂

Ion/AdductElemental FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₈H₆ClF₂O₂⁺207.00189
[M+Na]⁺C₈H₅ClF₂NaO₂⁺228.98383
[M-H]⁻C₈H₄ClF₂O₂⁻204.98733

Data from Benchchem. [1] While standard electron ionization mass spectrometry might not readily distinguish between these positional isomers due to similar fragmentation patterns, techniques like tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragmentation that correlate with the substituent positions.

IV. Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., on a Time-of-Flight (TOF) or Orbitrap mass analyzer) to obtain accurate mass measurements.

V. Conclusion

The unambiguous identification of positional isomers of chlorodifluorophenylacetic acid is critical for advancing research and development in the pharmaceutical and agrochemical sectors. While IR and MS provide essential confirmation of the molecular formula and functional groups, NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants in both ¹H and ¹³C spectra, stands out as the definitive technique for distinguishing these closely related structures. By carefully applying the methodologies and interpretative frameworks outlined in this guide, researchers can confidently determine the precise substitution pattern of these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (n.d.). 2,4-Difluorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved from [Link]

  • Appchem. (n.d.). 5-Chloro-2,4-difluorophenylacetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-2,6-difluorophenylacetic acid (C8H5ClF2O2). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2,6-difluorophenylacetic acid (C8H5ClF2O2). Retrieved from [Link]

  • NextSDS. (n.d.). 5-Chloro-2,4-difluorophenylacetic acid — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • (2001). Synthesis and characterization of p-chlorophenylacetic acid. Journal of Beijing University of Chemical Technology, 28(1), 41-44. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3,4-difluorophenylacetic acid proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 2-Chloro-3,4-difluorophenylacetic Acid 2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a specialized polysubstituted aromatic scaffold widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 2-Chloro-3,4-difluorophenylacetic Acid

2-Chloro-3,4-difluorophenylacetic acid (CAS: 1261598-59-7) is a specialized polysubstituted aromatic scaffold widely utilized in the rational design of novel chemical entities and advanced pharmaceutical intermediates ([1]). The strategic incorporation of fluorine and chlorine atoms imparts unique electronic properties and metabolic stability to target molecules. However, these same halogen substituents demand rigorous, highly controlled disposal protocols. Improper disposal risks environmental persistence and the generation of toxic, corrosive gases. This guide provides researchers and laboratory managers with a self-validating, step-by-step methodology for the safe segregation, containment, and thermal destruction of this compound.

Physicochemical Profiling and Hazard Causality

To design an effective disposal strategy, one must first understand the molecular vulnerabilities and hazards of the compound. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol), rendering the molecule highly recalcitrant to standard microbial or environmental degradation.

Quantitative Hazard & Property Summary

ParameterSpecification / ValueOperational Implication
CAS Number 1261598-59-7Unique identifier required for accurate waste manifesting.
Molecular Formula C8H5ClF2O2Contains ~17% Cl and ~18% F by weight; qualifies as strict halogenated waste.
Molecular Weight 206.57 g/mol Used for calculating stoichiometric scrubber demands during incineration.
GHS Hazards H302, H315, H320, H335Requires PPE (nitrile gloves, goggles, respirator) during transfer to prevent skin/eye/respiratory irritation.
Combustion Byproducts CO2, H2O, HF , HCl Mandates high-temperature incineration with alkaline gas scrubbing.

The Causality of Segregation: Why must this compound be strictly segregated from standard organic waste? If halogenated aromatic compounds are incinerated at standard municipal waste temperatures (<800°C), incomplete combustion occurs. This thermal environment catalyzes the recombination of chlorine and aromatic fragments into polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants. Furthermore, the degradation of the aliphatic side chain and halogenated ring releases corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases ([2]).

Step-by-Step Disposal Methodology

Every protocol in the laboratory must be a self-validating system. The following Standard Operating Procedure (SOP) ensures regulatory compliance and environmental safety from the benchtop to final destruction.

Step 1: Source Segregation and State Identification

  • Action: Determine if the waste is a solid powder (e.g., expired reagent, spill cleanup) or in solution (e.g., dissolved in dichloromethane or ethyl acetate from a reaction workup).

  • Validation: Verify that the waste stream contains only compatible solvents. Do not mix with incompatible reactive chemicals (e.g., strong reducing agents or alkali metals), as this can trigger exothermic halogen-exchange reactions.

Step 2: Primary Containment

  • Action:

    • For Solids: Place in a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers; residual moisture can generate trace HCl/HF from the compound, causing rapid container corrosion.

    • For Liquids: Transfer to a dedicated "Halogenated Organic Waste" carboy (typically PTFE or HDPE-lined).

  • Validation: Ensure the liquid waste container is vented or stored in a temperature-controlled environment to prevent pressure buildup from volatile solvent carriers.

Step 3: Labeling and RCRA Compliance

  • Action: Affix a hazardous waste label immediately upon the first drop or gram of waste entering the container. Explicitly list "2-Chloro-3,4-difluorophenylacetic acid" and check the "Halogenated" and "Toxic" boxes.

  • Validation: Under [3], halogenated waste streams must be clearly manifested to ensure the downstream disposal facility routes the drum to a rotary kiln rather than a standard fuel-blending program.

Step 4: Institutional Transfer and High-Temperature Incineration

  • Action: Transfer the manifested waste to your facility's Environmental Health and Safety (EHS) department. EHS will route the material to a commercial hazardous waste incinerator.

  • Validation: The receiving facility must operate a rotary kiln incinerator at >1100°C with a residence time of at least 2 seconds to guarantee complete C-F and C-Cl bond cleavage.

Visualizing the Disposal and Treatment Pathway

The following workflow illustrates the logical routing of 2-Chloro-3,4-difluorophenylacetic acid waste to ensure complete neutralization of halogenated byproducts.

DisposalWorkflow Start 2-Chloro-3,4-difluorophenylacetic acid Waste Generation State Physical State? Start->State Solid Solid Reagent / Spill State->Solid Powder Liquid In Organic Solvent State->Liquid Solution SegSolid Halogenated Solid Waste (HDPE Container) Solid->SegSolid SegLiquid Halogenated Solvent Waste (<20% Water) Liquid->SegLiquid Incinerator High-Temp Incineration (>1100°C, >2s residence) SegSolid->Incinerator SegLiquid->Incinerator Scrubber Alkaline Gas Scrubber (Ca(OH)2 Neutralization) Incinerator->Scrubber Combustion Gases (HF, HCl) Safe Safe Environmental Release (CaF2, CaCl2, CO2) Scrubber->Safe

Disposal decision tree for halogenated aromatic acids ensuring safe thermal destruction.

Incineration Chemistry & Environmental Safeguards

The core of the disposal strategy relies on the chemical transformation of hazardous halogens into benign inorganic salts. When 2-Chloro-3,4-difluorophenylacetic acid enters the primary combustion chamber, the extreme heat (>1100°C) provides the activation energy required to shatter the robust aromatic ring and the carbon-halogen bonds.

The raw effluent gas from this combustion is highly acidic. To prevent atmospheric pollution, the gas is routed through a wet scrubber system containing an alkaline slurry, typically calcium hydroxide (Ca(OH)₂).

The neutralizing causality is defined by the following reactions:

  • Fluorine Neutralization: 2HF + Ca(OH)₂ → CaF₂↓ + 2H₂O

  • Chlorine Neutralization: 2HCl + Ca(OH)₂ → CaCl₂ + 2H₂O

Calcium fluoride (CaF₂) is highly insoluble in water and precipitates out of the scrubber solution as a stable, non-toxic solid, which can then be safely landfilled. Calcium chloride (CaCl₂) remains in solution and is handled via standard wastewater treatment protocols ([4]). By mandating this specific disposal pathway, laboratories ensure that the unique chemical advantages of the 2-Chloro-3,4-difluorophenylacetic acid scaffold do not translate into long-term ecological liabilities.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at: [Link]

Sources

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